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  • Product: Butane-1,3-diamine dihydrochloride
  • CAS: 106763-37-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butane-1,3-diamine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of butane-1,3-diamine dihydrochloride, a chiral building block with significant applications in organic synthesis and pharmaceutical development. This document delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of butane-1,3-diamine dihydrochloride, a chiral building block with significant applications in organic synthesis and pharmaceutical development. This document delves into its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical insights and methodologies for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Butane-1,3-diamine dihydrochloride is the salt form of butane-1,3-diamine, a four-carbon diamine with amino groups at the 1 and 3 positions. The presence of a stereocenter at the C3 position makes it a valuable chiral molecule in asymmetric synthesis.[1]

Chemical Structure and Identifiers

The chemical structure of butane-1,3-diamine features a chiral center, leading to two enantiomers, (R)- and (S)-butane-1,3-diamine. The dihydrochloride salt is formed by the protonation of the two amino groups.

Table 1: Chemical Identifiers for Butane-1,3-diamine and its Dihydrochloride Salt

IdentifierRacemic Butane-1,3-diamine(R)-Butane-1,3-diamine(S)-Butane-1,3-diamineButane-1,3-diamine Dihydrochloride
IUPAC Name butane-1,3-diamine[2](3R)-butane-1,3-diamine[1](3S)-butane-1,3-diaminebutane-1,3-diaminium dichloride
CAS Number 590-88-5[2]44391-42-6[3]25139-83-7[3]106763-37-5
Molecular Formula C₄H₁₂N₂[2]C₄H₁₂N₂[1]C₄H₁₂N₂C₄H₁₄Cl₂N₂
Molecular Weight 88.15 g/mol [2]88.15 g/mol [1]88.15 g/mol 161.07 g/mol
SMILES CC(N)CCN[2]CCCNCCCNCN.[Cl-].[Cl-]
InChI InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3[2]InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1[1]InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1InChI=1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H/t4-;;/m1/s1
InChIKey RGTXVXDNHPWPHH-UHFFFAOYSA-N[2]RGTXVXDNHPWPHH-SCSAIBSYSA-N[1]RGTXVXDNHPWPHH-BYPYZUCNSA-NNot Available
Physicochemical Properties

The conversion of the free base to the dihydrochloride salt significantly alters its physical properties, most notably increasing its water solubility and melting point.

Table 2: Physicochemical Properties of Butane-1,3-diamine and its Dihydrochloride Salt

PropertyButane-1,3-diamine (racemic)Butane-1,3-diamine Dihydrochloride
Appearance Colorless liquid[2]White to off-white solid
Boiling Point 142-150 °C[2]Not applicable (decomposes)
Melting Point -50 °C[3]>250 °C (decomposes)
Density ~0.87 g/cm³ at 20 °C[3]Not available
Solubility Very good in water[2]Highly soluble in water
pKa (predicted) 10.48 ± 0.35Not available
Flash Point 52 °C (open cup)[3]Not applicable

Spectroscopic Analysis

The structural elucidation of butane-1,3-diamine and its dihydrochloride salt can be achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of butane-1,3-diamine, one would expect to see signals corresponding to the methyl protons, the methylene protons adjacent to the two amino groups, and the methine proton. Upon conversion to the dihydrochloride salt, the signals for the protons on the carbons bearing the amino groups will shift downfield due to the electron-withdrawing effect of the ammonium groups. The N-H protons of the free amine will be broad and may not be easily observable, while the N-H protons of the ammonium salt will appear as a broad singlet at a higher chemical shift.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum of butane-1,3-diamine will show four distinct signals corresponding to the four carbon atoms in different chemical environments.[4][5] The chemical shifts will be influenced by the proximity of the electron-donating amino groups. For the dihydrochloride salt, the carbon signals, particularly those bonded to the nitrogen atoms, will experience a downfield shift due to the inductive effect of the positively charged nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of butane-1,3-diamine will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. For the dihydrochloride salt, these N-H stretches will be broadened and shifted to lower wavenumbers, appearing in the 2400-3200 cm⁻¹ region, which is characteristic of ammonium salts.

Mass Spectrometry

In a mass spectrum of butane-1,3-diamine, the molecular ion peak (M+) would be observed at m/z 88.[6] Common fragmentation patterns would involve the loss of alkyl and amino groups. For the dihydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺ at m/z 89 and potentially the dication [M+2H]²⁺ at m/z 44.5.

Synthesis and Purification

The synthesis of butane-1,3-diamine can be achieved through various methods, with subsequent conversion to the dihydrochloride salt being a straightforward acid-base reaction.

Synthesis of Racemic Butane-1,3-diamine

A common route for the synthesis of racemic butane-1,3-diamine involves the reduction of 3-aminobutanenitrile.[7] This intermediate can be formed via a Michael addition of ammonia to crotononitrile.[7]

Experimental Protocol: Reduction of 3-Aminobutanenitrile using Raney Nickel [7]

  • In a high-pressure hydrogenation vessel, dissolve 3-aminobutanenitrile in anhydrous ethanol saturated with ammonia.

  • Under an inert atmosphere (e.g., argon), carefully add activated Raney Nickel catalyst to the solution.

  • Seal the vessel and purge it multiple times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-100 atm.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • After completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Remove the solvent by rotary evaporation.

  • Purify the crude butane-1,3-diamine by fractional distillation under reduced pressure.

Enantioselective Synthesis

For applications in drug development, enantiomerically pure forms of butane-1,3-diamine are often required. This can be achieved through two primary routes: asymmetric synthesis or chiral resolution.[8]

  • Asymmetric Synthesis: This can be accomplished by the enzymatic deracemization of (±)-1,3-butanediol, followed by chemical conversion to the desired enantiomer of butane-1,3-diamine.[8]

  • Chiral Resolution: This involves the formation of diastereomeric salts of racemic butane-1,3-diamine with a chiral resolving agent, such as tartaric acid.[8] The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiopure amine.[8]

Preparation of Butane-1,3-diamine Dihydrochloride

The dihydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol: Formation of the Dihydrochloride Salt

  • Dissolve the purified butane-1,3-diamine in a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Stir the mixture for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to obtain pure butane-1,3-diamine dihydrochloride.

Applications in Research and Drug Development

The chiral nature of butane-1,3-diamine makes it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Chiral 1,3-diamines are important structural motifs in many natural products and pharmaceuticals.[9][10][11]

Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure (R)- or (S)-butane-1,3-diamine serves as a versatile starting material for the synthesis of chiral ligands, catalysts, and APIs.[12] The two amino groups provide reactive handles for the construction of more complex molecular architectures with controlled stereochemistry.

G cluster_0 Chiral Synthesis Workflow start Chiral Butane-1,3-diamine step1 Coupling with a pharmacophore precursor start->step1 Introduction of chiral center step2 Cyclization or further functionalization step1->step2 Formation of key intermediate step3 Deprotection and purification step2->step3 Assembly of the core structure api Final Chiral API step3->api Isolation of the active ingredient

General workflow for the synthesis of an API using a chiral diamine.
Role as a Chiral Ligand

The two nitrogen atoms of butane-1,3-diamine can chelate to a metal center, forming a stable chiral complex.[1] These complexes can be used as catalysts in asymmetric reactions, such as hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions, to induce high enantioselectivity.[1]

Safety and Handling

Butane-1,3-diamine and its dihydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

  • Toxicity: The free base is corrosive to the eyes, skin, and respiratory tract.[2] The dihydrochloride salt is expected to be a skin and eye irritant.[13] It may be harmful if swallowed or inhaled.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The dihydrochloride salt is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Butane-1,3-diamine dihydrochloride is a valuable and versatile chemical entity for researchers and professionals in the field of organic synthesis and drug development. Its chiral nature, coupled with the reactivity of its two amino groups, provides a powerful tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

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Exploratory

An In-depth Technical Guide to the NMR Spectrum of Butane-1,3-diamine Dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butane-1,3-diamine dihydrochloride. Designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of butane-1,3-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It delves into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into experimental design, data interpretation, and structural verification. We will explore the theoretical basis for predicting chemical shifts and coupling patterns, present a self-validating experimental workflow, and provide detailed, step-by-step protocols for acquiring high-quality NMR data. All methodologies and mechanistic claims are grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Imperative for Structural Elucidation

Butane-1,3-diamine and its derivatives are important building blocks in organic synthesis and pharmaceutical development. As with any synthesized compound, unambiguous structural verification is a cornerstone of scientific integrity and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive elucidation of molecular structure in solution.[1] The dihydrochloride salt form of this diamine presents unique considerations for NMR analysis, particularly regarding solvent choice and the behavior of labile amine protons.

This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of butane-1,3-diamine dihydrochloride. We will dissect the expected spectral patterns, grounded in fundamental principles of chemical equivalence, spin-spin coupling, and inductive effects, and propose a robust methodology for their empirical verification.

Molecular Structure and Predicted Spectral Features

The structure of butane-1,3-diamine dihydrochloride is fundamental to understanding its NMR spectrum. The protonation of the two amine groups significantly influences the electronic environment of the entire molecule.

Caption: Structure of Butane-1,3-diamine Dihydrochloride.

Key Structural Considerations:

  • Asymmetry: The molecule possesses a chiral center at the C3 carbon. This lack of symmetry renders all four carbon atoms chemically and magnetically non-equivalent.

  • Diastereotopicity: Due to the C3 stereocenter, the two protons on the C2 methylene group are diastereotopic. This means they are in different chemical environments and are expected to have distinct chemical shifts and show geminal (²J) coupling to each other.

  • Inductive Effect: The protonated amino groups (NH₃⁺) are strongly electron-withdrawing. This effect deshields adjacent protons and carbons, causing their signals to appear further downfield (at a higher ppm value) in the NMR spectrum compared to a simple alkane.[2]

Predicted ¹H NMR Spectrum

The asymmetry of the molecule leads to a complex ¹H NMR spectrum where each proton on the carbon backbone is unique. We predict five distinct signals for the C-H protons and two signals for the N-H protons (if observed).

  • C4-H₃ (Methyl Group): Expected to be the most upfield signal. It will appear as a doublet due to coupling with the single proton on C3.

  • C3-H (Methine Group): This proton is coupled to the C4 methyl protons (3H) and the C2 methylene protons (2H). It will appear as a complex multiplet .

  • C2-H₂ (Methylene Group): These two diastereotopic protons will have different chemical shifts. Each will be coupled to the other (geminal coupling), to the C3 proton, and to the C1 protons. This will result in two complex multiplets , likely overlapping.

  • C1-H₂ (Methylene Group): Coupled to the C2 protons, this signal will also be a multiplet .

  • N-H₃ Protons: In aprotic solvents like DMSO-d₆, two broad signals corresponding to the two non-equivalent NH₃⁺ groups are expected. In protic solvents like D₂O, these protons will exchange with deuterium, and their signals will disappear from the spectrum.[2]

Predicted ¹³C NMR Spectrum

The lack of symmetry dictates that four unique signals will be present in the proton-decoupled ¹³C NMR spectrum.

  • Four Signals: One signal for each of the four carbon atoms (C1, C2, C3, C4).

  • Chemical Shifts: The carbons directly bonded to the electron-withdrawing NH₃⁺ groups (C1 and C3) will be significantly shifted downfield. C2 and C4 will appear further upfield. A DEPT-135 experiment can be used to confirm the identity of each signal (CH₃ and CH will be positive, while CH₂ will be negative).

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to provide unambiguous spectral assignment. The use of two-dimensional (2D) NMR experiments like COSY and HSQC is crucial for cross-validating the assignments made from the 1D spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation dissolve Dissolve ~10 mg of sample in 0.6 mL of solvent (e.g., D2O or DMSO-d6) vortex Vortex to ensure homogeneity dissolve->vortex transfer Filter into a 5 mm NMR tube vortex->transfer d1 1D Proton (¹H) transfer->d1 d2 1D Carbon (¹³C) & DEPT-135 a1 Assign ¹H signals (Integration, Multiplicity) d1->a1 d3 2D COSY (¹H-¹H Correlation) a2 Assign ¹³C signals (Chemical Shift, DEPT) d2->a2 d4 2D HSQC (¹H-¹³C Correlation) a3 Validate ¹H-¹H connectivity using COSY d3->a3 a4 Validate ¹H-¹³C assignments using HSQC d4->a4 a1->a3 a2->a4 a5 Final Structure Confirmation a3->a5 a4->a5

Caption: Self-validating NMR experimental workflow.

Step-by-Step Protocol
  • Solvent Selection (Causality):

    • Deuterium Oxide (D₂O): The recommended starting solvent. It readily dissolves the dihydrochloride salt. Its key advantage is that it simplifies the spectrum by exchanging the acidic N-H protons with deuterium, removing their signals and their coupling to the carbon backbone.[3] The residual water peak (HDO) at ~4.79 ppm serves as a convenient chemical shift reference.

    • DMSO-d₆: An excellent alternative for observing the N-H protons. Its residual proton signal appears at ~2.50 ppm.[3] This can be useful for confirming the presence of the ammonium groups but results in a more complex spectrum due to N-H to C-H coupling.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of butane-1,3-diamine dihydrochloride directly into a clean, dry vial.

    • Add ~0.6 mL of the chosen deuterated solvent (e.g., D₂O).

    • Vortex the vial for 30 seconds or until the sample is fully dissolved.

    • Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire a standard 1D proton spectrum (e.g., 16-32 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • DEPT-135: This experiment is crucial for differentiating carbon types.

    • 2D COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum. This experiment reveals which protons are coupled to each other, showing cross-peaks between J-coupled nuclei. It is essential for tracing the connectivity of the carbon backbone.[4]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum. This powerful experiment shows correlations between protons and the carbons they are directly attached to, providing definitive C-H assignments.

Detailed Spectral Analysis and Data Tables

The following tables summarize the predicted NMR data for butane-1,3-diamine dihydrochloride in D₂O. Chemical shifts are estimates based on data from analogous structures and established principles.[2]

Predicted ¹H NMR Data (in D₂O)
Assigned Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)COSY Correlation(s)
C4-H~1.35Doublet (d)~6.5C3-H
C2-H~1.90 - 2.10Multiplet (m)-C1-H₂, C3-H
C1-H~3.10Multiplet (m)-C2-H₂
C3-H ~3.45Multiplet (m)-C2-H₂, C4-H₃
Predicted ¹³C NMR Data (in D₂O)
Assigned CarbonPredicted δ (ppm)DEPT-135 SignalHSQC Correlation(s)
C 4~18Positive (CH₃)~1.35 ppm
C 2~35Negative (CH₂)~1.90 - 2.10 ppm
C 1~38Negative (CH₂)~3.10 ppm
C 3~47Positive (CH)~3.45 ppm
Interpretation through 2D NMR

The power of the proposed protocol lies in using 2D NMR to resolve the ambiguities of the complex 1D spectra.

Caption: Expected ¹H-¹H COSY correlations.

  • COSY Analysis: The COSY spectrum will show a cross-peak between the signal at ~1.35 ppm (H4) and the signal at ~3.45 ppm (H3), confirming their proximity. Similarly, H3 will show a correlation to the H2 multiplet (~2.00 ppm), which in turn will correlate to the H1 multiplet (~3.10 ppm). This allows for a confident "walk" along the proton backbone, assigning each signal group.

  • HSQC Analysis: The HSQC spectrum provides the final piece of the puzzle. It will show a correlation spot linking the ¹H signal at ~1.35 ppm to the ¹³C signal at ~18 ppm, definitively assigning both to the C4 methyl group. This process is repeated for each H-C pair, validating all assignments.

Conclusion

The NMR spectral analysis of butane-1,3-diamine dihydrochloride requires a methodical approach that combines predictive understanding with a robust, multi-technique experimental plan. Due to the molecule's inherent asymmetry, the resulting 1D spectra are complex and feature overlapping multiplets. The definitive structural confirmation relies on the application of 2D NMR experiments, specifically COSY and HSQC, which serve to cross-validate assignments and establish the precise connectivity of the molecular framework. The protocols and predictive data outlined in this guide provide researchers with a scientifically rigorous framework for the successful characterization of this and similar chemical entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6][7]

  • PubChem Compound Summary for CID 61136, 1,3-Butanediamine. National Center for Biotechnology Information. [Link][8]

  • Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link][9]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link][4]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Doc Brown's Chemistry. Interpreting and explaining the Carbon-13 NMR spectrum of butane. [Link][10]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butane. [Link][11]

  • UCLA Chemistry. ¹³C-NMR. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Shi, H., et al. (2015). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Greenhouse Gases: Science and Technology. [Link][1]

Sources

Exploratory

The Pivotal Role of Butane-1,3-diamine Derivatives in Modern Research: A Technical Guide

Introduction: The Versatile Scaffold of Butane-1,3-diamine Butane-1,3-diamine, a chiral diamine, serves as a fundamental building block in organic synthesis, offering a versatile scaffold for the development of a wide ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Scaffold of Butane-1,3-diamine

Butane-1,3-diamine, a chiral diamine, serves as a fundamental building block in organic synthesis, offering a versatile scaffold for the development of a wide array of derivatives with significant biological activities.[1] Its structure, characterized by two primary amine groups at the 1- and 3-positions of a butane backbone, allows for extensive functionalization, enabling the fine-tuning of physicochemical and biological properties.[1] The presence of a stereocenter at the C3 position gives rise to (R)- and (S)-enantiomers, a critical feature for the development of stereospecific, biologically active molecules.[1][2] This guide provides an in-depth exploration of the multifaceted biological roles of butane-1,3-diamine derivatives, focusing on their applications as enzyme inhibitors, anticancer agents, and antimicrobial compounds, thereby offering valuable insights for researchers, scientists, and professionals in drug development.

Enzyme Inhibition: A Key Mechanism of Action

Butane-1,3-diamine derivatives have emerged as potent inhibitors of several key enzymes, demonstrating their therapeutic potential in various disease contexts.

Inhibition of Polyamine Oxidase (PAO) in Cancer Therapy

Polyamine metabolism is a critical pathway for cell growth and proliferation and is often dysregulated in cancer.[1][3] Polyamines, such as spermidine and spermine, are essential for various cellular processes, and their levels are tightly controlled by biosynthetic and catabolic enzymes. An increase in polyamine catabolism can lead to the production of reactive oxygen species (ROS) and aldehydes, which can induce cytotoxicity, making the enzymes of this pathway attractive targets for cancer therapy.[3]

Butane-1,3-diamine derivatives have been investigated as inhibitors of polyamine oxidase (PAO), a key enzyme in the polyamine catabolic pathway.[1][4] PAO is responsible for the oxidation of acetylated polyamines.[5][6] By inhibiting PAO, these derivatives can disrupt polyamine homeostasis, leading to an accumulation of acetylated polyamines and a depletion of putrescine and spermidine, ultimately inducing apoptosis in cancer cells.[5][6] This targeted approach offers the potential for selective cytotoxicity against tumor cells while sparing normal cells.[1]

Signaling Pathway: Polyamine Catabolism and PAO Inhibition

Spermine Spermine SSAT SSAT Spermine->SSAT Spermidine Spermidine Spermidine->SSAT N1_acetylspermine N1_acetylspermine PAO PAO N1_acetylspermine->PAO N1_acetylspermidine N1_acetylspermidine N1_acetylspermidine->PAO Putrescine Putrescine ROS_Aldehydes ROS + Aldehydes Apoptosis Apoptosis ROS_Aldehydes->Apoptosis SSAT->N1_acetylspermine SSAT->N1_acetylspermidine PAO->Spermidine PAO->Putrescine PAO->ROS_Aldehydes Butane_1_3_diamine_derivative Butane-1,3-diamine Derivative Butane_1_3_diamine_derivative->PAO A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with butane-1,3-diamine derivatives at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A typical workflow for assessing the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [7]2. Compound Treatment: Treat the cells with various concentrations of the butane-1,3-diamine derivatives and a vehicle control.

  • Incubation: Incubate the treated cells for a period of 24 to 72 hours. [8]4. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [7][9]During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [10][9]5. Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [7][10]6. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [10][9]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Disrupting Bacterial Integrity

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. [11]Diamine derivatives have shown promise as a new class of broad-spectrum antibacterials.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial activity for many diamine compounds is the disruption of the bacterial cell membrane. [11][12][13][14]These cationic molecules can interact with the negatively charged components of the bacterial membrane, leading to membrane depolarization, increased permeability, and ultimately, cell death. [11][12]This mechanism of action is less likely to induce resistance compared to antibiotics that target specific intracellular processes. [11] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [6][15][16] Workflow for MIC Determination

A Prepare serial dilutions of the butane-1,3-diamine derivative in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect the wells for bacterial growth (turbidity) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a two-fold serial dilution of the butane-1,3-diamine derivative in a 96-well microtiter plate containing a suitable broth medium. 2. Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. [15]3. Incubation: Incubate the plate at 37°C for 18-24 hours. [17]4. Visual Assessment: After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [6][15][16]

Conclusion and Future Directions

Butane-1,3-diamine derivatives represent a promising class of compounds with diverse and significant biological roles. Their utility as enzyme inhibitors, particularly for PAO and DPP-4, highlights their potential in the development of novel therapeutics for cancer and type 2 diabetes. Furthermore, their demonstrated anticancer and antimicrobial activities, coupled with a likely membrane-disruption mechanism that could circumvent resistance, underscore their importance in addressing critical unmet medical needs. The versatility of the butane-1,3-diamine scaffold allows for extensive chemical modification, providing a rich platform for the design and synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the structure-activity relationships of these compounds, elucidate their detailed mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings.

References

  • BenchChem. (2025). An In-depth Technical Guide to Known Derivatives of 1,3-Butanediamine and Their Properties. BenchChem.
  • BenchChem. (2025). (R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Zhu, L., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(7), 1104-1116.
  • Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care, 30(6), 1335-1343.
  • Li, Z., et al. (2016). Antibacterial Diamines Targeting Bacterial Membranes. Journal of Medicinal Chemistry, 59(9), 4373-4386.
  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism for cancer therapy and prevention. Nature Reviews Drug Discovery, 6(5), 373-390.
  • Ahren, B. (2014). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes, 63(7), 2194-2201.
  • Crepaldi, G., & Carruba, M. (2007). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management.
  • Cleveland Clinic. (2023, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic.
  • Casero, R. A., & Murray Stewart, T. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal, 473(19), 2937-2953.
  • Bey, P., et al. (1985). N-2,3-Butadienyl-1,4-butanediamine derivatives: potent irreversible inactivators of mammalian polyamine oxidase. Journal of Medicinal Chemistry, 28(1), 1-2.
  • Haywood, D. L., & Cleveland, J. L. (1999). The Polyamine Oxidase Inhibitor MDL-72527 Selectively Induces Apoptosis of Transformed Hematopoietic Cells through Lysosomotropic Effects. Cancer Research, 59(19), 4944-4954.
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  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50821.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Bennici, S., et al. (2025). Anticancer assay (MTT). Bio-protocol, 15(1), e4597.
  • Springer Nature. (n.d.). MTT Assay Protocol.
  • Sun, T., et al. (2016). Antibacterial Diamines Targeting Bacterial Membranes. PubMed, 26964758.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Emery Pharma. (2016, September 1).
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Ramamoorthy, A., & Lee, D. K. (2015). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Biophysical Journal, 108(2), 286-295.
  • Smith, B. D., & Lambert, T. N. (2021). Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. Molecules, 26(2), 374.
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  • de Fátima, Â., et al. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. Molecules, 27(23), 8274.
  • Al-Ostoot, F. H., et al. (2021). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 11(52), 32909-32924.
  • Chaudhry, G. S., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 842376.
  • Mohammadi-Farani, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(6), 796-804.
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Foundational

mechanism of action of butane-1,3-diamine dihydrochloride in biological assays

An In-depth Technical Guide to the Putative Mechanism of Action of Butane-1,3-diamine Dihydrochloride in Biological Assays Abstract Butane-1,3-diamine dihydrochloride is a diamine whose biological activities are not exte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of Butane-1,3-diamine Dihydrochloride in Biological Assays

Abstract

Butane-1,3-diamine dihydrochloride is a diamine whose biological activities are not extensively documented in publicly available literature. However, its structural similarity to the endogenous polyamine putrescine (butane-1,4-diamine) strongly suggests a potential role as a modulator of the polyamine biosynthesis pathway. This guide posits that butane-1,3-diamine dihydrochloride likely exerts its biological effects by interfering with key enzymes in this pathway, such as ornithine decarboxylase (ODC) and spermidine synthase (SpdS). Such interference would lead to a depletion of intracellular polyamines, which are essential for cell growth, proliferation, and differentiation. This document will provide a detailed overview of the polyamine biosynthesis pathway, propose specific mechanisms of action for butane-1,3-diamine dihydrochloride, and present detailed experimental workflows for researchers to investigate these hypotheses in a laboratory setting.

Introduction to Butane-1,3-diamine Dihydrochloride and the Polyamine Hypothesis

Butane-1,3-diamine is a chiral organic compound featuring a butane backbone with two amine groups at the 1 and 3 positions.[1][2] In biological assays, it is typically used as its more stable and soluble dihydrochloride salt. While direct studies on its mechanism of action are scarce, its structure as a diamine provides a strong basis for a compelling hypothesis: it functions as an antagonist in the polyamine metabolic pathway.

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that play indispensable roles in a myriad of cellular processes.[3][4] They are critically involved in DNA stabilization, gene transcription and translation, and cell cycle progression.[4] Consequently, the polyamine biosynthesis pathway is a well-established target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer and parasitic infections.[5][6]

This guide will proceed based on the central hypothesis that butane-1,3-diamine dihydrochloride acts as a competitive or allosteric modulator of the enzymes responsible for polyamine synthesis.

The Polyamine Biosynthesis Pathway: A Critical Cellular Hub

The synthesis of polyamines is a tightly regulated enzymatic cascade.[7] The initial and rate-limiting step is the conversion of the amino acid ornithine to putrescine (butane-1,4-diamine), a reaction catalyzed by ornithine decarboxylase (ODC).[6] Putrescine is then sequentially converted to the higher polyamines, spermidine and spermine, by spermidine synthase (SpdS) and spermine synthase (SpmS), respectively.[8] These subsequent steps utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor.[8]

Polyamine_Biosynthesis_Pathway cluster_dcSAM1 cluster_MTA1 cluster_dcSAM2 cluster_MTA2 Ornithine Ornithine Putrescine Putrescine (Butane-1,4-diamine) Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine MTA1 MTA MTA2 MTA dcSAM1 dcSAM dcSAM1->Spermidine dcSAM2 dcSAM dcSAM2->Spermine

Caption: The core polyamine biosynthesis pathway.

Postulated Mechanisms of Action of Butane-1,3-diamine Dihydrochloride

Given its structural similarity to putrescine, butane-1,3-diamine dihydrochloride is likely to interfere with the polyamine biosynthesis pathway at one or more key enzymatic steps.

Inhibition of Ornithine Decarboxylase (ODC)

As the rate-limiting enzyme, ODC is a primary control point in polyamine synthesis. Butane-1,3-diamine, as a diamine analog, could potentially bind to the active site of ODC, acting as a competitive inhibitor against the natural substrate, ornithine. This would directly curtail the production of putrescine. The well-known ODC inhibitor, α-difluoromethylornithine (DFMO), functions as a suicide inhibitor by irreversibly binding to the enzyme's active site.[5] While butane-1,3-diamine is unlikely to form a similar covalent bond, its presence could still significantly reduce the catalytic efficiency of ODC.

Inhibition of Spermidine Synthase (SpdS)

Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to putrescine.[8] The binding of putrescine to SpdS is a critical step in this reaction. Butane-1,3-diamine, being a structural isomer of putrescine, could act as a competitive substrate inhibitor, binding to the putrescine-binding site on SpdS but being unable to accept the aminopropyl group, thereby blocking the synthesis of spermidine.

Disruption of Polyamine Transport

Cells can also acquire polyamines from their environment through specific transport systems. As an analog of putrescine, butane-1,3-diamine may compete with natural polyamines for uptake by these transporters, leading to a reduction in intracellular polyamine levels.[9]

Downstream Cellular Consequences

The depletion of intracellular polyamines due to any of the above mechanisms would have profound effects on cellular function. A reduction in polyamine levels is known to induce cell cycle arrest, typically in the G1 phase, and inhibit cell proliferation.[3] This makes the polyamine pathway a prime target in oncology.[5]

Experimental Workflows for Mechanism of Action Elucidation

To rigorously test the proposed mechanisms of action for butane-1,3-diamine dihydrochloride, a series of well-defined biological assays are required.

In Vitro Enzyme Inhibition Assays

The most direct way to determine if butane-1,3-diamine dihydrochloride inhibits ODC or SpdS is through in vitro enzyme assays using purified, recombinant enzymes.

Enzyme_Inhibition_Workflow start Start: Purified Recombinant ODC or SpdS Enzyme prepare_reagents Prepare Assay Buffer, Substrates (Ornithine or Putrescine/dcSAM), and Butane-1,3-diamine Dihydrochloride (serial dilutions) start->prepare_reagents assay_setup Set up reactions: - Enzyme + Substrates (Control) - Enzyme + Substrates + Inhibitor (Test) prepare_reagents->assay_setup incubation Incubate at 37°C for a defined time assay_setup->incubation detection Quantify Product Formation (e.g., Putrescine for ODC, Spermidine for SpdS) via HPLC or a coupled spectrophotometric assay incubation->detection data_analysis Calculate % Inhibition and determine IC50 value detection->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: Workflow for in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Substrates: Obtain purified, recombinant human ODC and SpdS enzymes and their respective substrates (L-ornithine for ODC; putrescine and dcSAM for SpdS).

  • Inhibitor Preparation: Prepare a stock solution of butane-1,3-diamine dihydrochloride and create a series of dilutions to test a range of concentrations.

  • Reaction Setup: In a microplate format, combine the enzyme, its substrate(s), and varying concentrations of the inhibitor in an appropriate assay buffer. Include controls with no inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and quantify the amount of product formed. For ODC, this can be done by measuring the release of ¹⁴CO₂ from [¹⁴C]-ornithine or by quantifying putrescine using HPLC. For SpdS, spermidine production can be measured by HPLC.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of butane-1,3-diamine dihydrochloride. Plot the percent inhibition against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀).

Expected Data Summary:

EnzymeSubstrate(s)InhibitorIC₅₀ (µM)
ODCL-OrnithineButane-1,3-diamine dihydrochlorideHypothetical Value
SpdSPutrescine, dcSAMButane-1,3-diamine dihydrochlorideHypothetical Value
Cell-Based Proliferation Assay

To assess the impact of butane-1,3-diamine dihydrochloride on cell growth, a standard proliferation assay using a relevant cell line (e.g., a cancer cell line known to be sensitive to polyamine depletion like certain neuroblastomas) is essential.

Step-by-Step Protocol:

  • Cell Culture: Culture the chosen cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of butane-1,3-diamine dihydrochloride. Include untreated cells as a negative control and a known proliferation inhibitor (e.g., DFMO) as a positive control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability/Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT, XTT, or CellTiter-Glo assay, which measure metabolic activity, or by direct cell counting.

  • Data Analysis: Normalize the results to the untreated control and plot cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Quantification of Intracellular Polyamines

Directly measuring the levels of intracellular polyamines in response to treatment with butane-1,3-diamine dihydrochloride provides strong evidence for its proposed mechanism of action.

Polyamine_Quantification_Workflow start Start: Cultured Cells treatment Treat cells with Butane-1,3-diamine dihydrochloride for 24-48 hours start->treatment harvesting Harvest and count cells treatment->harvesting extraction Lyse cells and perform perchloric acid extraction of polyamines harvesting->extraction derivatization Derivatize polyamines (e.g., with dansyl chloride) for detection extraction->derivatization analysis Analyze by HPLC or LC-MS/MS to separate and quantify putrescine, spermidine, and spermine derivatization->analysis normalization Normalize polyamine levels to cell number or protein concentration analysis->normalization end End: Intracellular Polyamine Profile normalization->end

Caption: Workflow for intracellular polyamine quantification.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with an effective concentration (e.g., near the GI₅₀) of butane-1,3-diamine dihydrochloride for 24 to 48 hours.

  • Cell Lysis and Extraction: Harvest the cells, and lyse them in a suitable buffer. Precipitate proteins and extract polyamines using perchloric acid.

  • Derivatization: Derivatize the polyamine extracts to make them detectable by HPLC with fluorescence detection or by mass spectrometry. Common derivatizing agents include dansyl chloride or benzoyl chloride.

  • HPLC or LC-MS/MS Analysis: Separate and quantify the derivatized polyamines using a reverse-phase HPLC column or by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Compare the intracellular concentrations of putrescine, spermidine, and spermine in treated cells to those in untreated control cells.

Expected Data Summary:

TreatmentPutrescine (pmol/10⁶ cells)Spermidine (pmol/10⁶ cells)Spermine (pmol/10⁶ cells)
ControlHypothetical ValueHypothetical ValueHypothetical Value
Butane-1,3-diamine dihydrochlorideExpected DecreaseExpected DecreaseExpected Decrease/No Change

Conclusion

While direct experimental evidence for the mechanism of action of butane-1,3-diamine dihydrochloride is not yet widely published, its chemical structure provides a strong rationale for proposing its role as a modulator of the polyamine biosynthesis pathway. By acting as a potential inhibitor of key enzymes like ODC and SpdS, it is likely to deplete intracellular polyamine pools, leading to an anti-proliferative effect. The experimental workflows detailed in this guide provide a clear and robust framework for researchers to systematically investigate and validate this compelling hypothesis. The insights gained from such studies will be invaluable for the drug development community in understanding the biological activities of this and related diamine compounds.

References

  • Vertex AI Search. What are ODC inhibitors and how do they work? Accessed March 2024.
  • Hegde, S. S., et al. (2008). Ornithine Decarboxylase Inhibition by Alpha-Difluoromethylornithine Activates Opposing Signaling Pathways via Phosphorylation of Both Akt/protein Kinase B and p27Kip1 in Neuroblastoma. Cancer Research, 68(23), 9825-9831.
  • Wu, H., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology. SPSY Inhibitors. Accessed March 2024.
  • Lu, L., et al. (2018). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLoS ONE, 13(9), e0204034.
  • Guedes, R. C., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 1022915.
  • Lu, L., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. Protein Science, 20(11), 1839-1847.
  • Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry, 46(28), 8331-8339.
  • Shove, S. T., et al. (2016). Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. PLoS ONE, 11(9), e0162023.
  • Lu, L., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. PubMed, 21918968.
  • Wu, H., et al. (2008). Structural Basis for Putrescine Activation of Human S-Adenosylmethionine Decarboxylase. Biochemistry, 47(49), 13087-13095.
  • da Silva, C. F., et al. (2008). The putrescine analogue 1,4-diamino-2-butanone affects polyamine synthesis, transport, ultrastructure and intracellular survival in Leishmania amazonensis. Microbiology, 154(Pt 10), 3104-3113.
  • Singh, A., et al. (2023).
  • Wikipedia. Putrescine. Accessed March 2024.
  • ResearchGate. Putrescine, Spermidine, and Spermine. Accessed March 2024.
  • Benchchem. (R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Accessed March 2024.
  • ChemicalBook.
  • CymitQuimica. CAS 333-93-7: 1,4-Diaminobutane dihydrochloride. Accessed March 2024.
  • Fisher Scientific. CAS RN 333-93-7. Accessed March 2024.
  • Selleck Chemicals. 1,4-Diaminobutane dihydrochloride | CAS 333-93-7. Accessed March 2024.
  • EvitaChem. Buy 1,3-Butanediamine, (S)- (EVT-13476052). Accessed March 2024.

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Protocols & Analytical Methods

Method

Application Note: Protocol for Preparing Butane-1,3-Diamine Dihydrochloride Buffer Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Capillary Zone Electrophoresis (CZE), DNA interstrand cross-linking studies, and specialized high-pH biochemical assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Capillary Zone Electrophoresis (CZE), DNA interstrand cross-linking studies, and specialized high-pH biochemical assays.

Introduction and Scope

Butane-1,3-diamine (commonly known as 1,3-diaminobutane) is a highly versatile aliphatic diamine. In advanced biochemical research, it is frequently utilized as a structural linker in the synthesis of DNA duplexes containing interstrand cross-links ([1], [2]) and as a specialized buffering additive for high-pH electrophoretic separations.

Preparing this buffer accurately requires a deep understanding of its protonation states. This guide provides a self-validating, highly reproducible protocol for formulating a 100 mM Butane-1,3-diamine buffer at pH 9.5 using its dihydrochloride salt.

Physicochemical Profile

To ensure accurate molarity and buffering capacity, it is critical to understand the physical properties of the starting material.

PropertyValue
Chemical Name Butane-1,3-diamine dihydrochloride
Synonyms 1,3-Diaminobutane dihydrochloride
CAS Number 106763-37-5 (Salt) / 590-88-5 (Free Base)
Molecular Formula C₄H₁₂N₂ · 2HCl
Molecular Weight 161.07 g/mol
Predicted pKa (Free Base) pKa₁ ≈ 8.5, pKa₂ = 10.48 ([3])
Optimal Buffering Range pH 8.0 – 11.0

Mechanistic Insights: The Case for the Dihydrochloride Salt

Expertise & Experience: Why avoid the free base?

When preparing diamine buffers, researchers face a critical choice between the free base and a salt form. The free base of butane-1,3-diamine is a volatile, corrosive liquid that readily absorbs atmospheric carbon dioxide to form carbamates ([4]). This hygroscopic nature makes it nearly impossible to weigh accurately, leading to batch-to-batch molarity variations.

By utilizing butane-1,3-diamine dihydrochloride , researchers start with a stable, non-volatile solid. This allows for precise gravimetric control. Because the salt is fully protonated (a dication), the initial solution is highly acidic. The buffering mechanism relies on the controlled, upward titration of this acidic solution using a strong base (NaOH) to selectively deprotonate the amine groups to the target pH.

Protonation N1 Fully Protonated (Dication, +2) Low pH N2 Monoprotonated (Monocation, +1) pH ~ 9.5 N1->N2 + OH⁻ (pKa1 ~8.5) N3 Deprotonated (Neutral, 0) High pH N2->N3 + OH⁻ (pKa2 ~10.5)

Fig 1: Protonation states of Butane-1,3-diamine during titration with strong base.

Self-Validating Experimental Protocol

Trustworthiness: The Self-Validation Quality Control (QC) Step

A robust protocol must be self-validating. For a 1.0 L solution of 100 mM Butane-1,3-diamine (0.1 moles), neutralizing the first equivalent of HCl to reach pH ~8.5 requires exactly 0.1 moles of NaOH. Reaching the target pH of 9.5 (the midpoint between pKa₁ and pKa₂) requires approximately 0.5 additional equivalents.

Theoretical QC Check: You will need approximately 0.15 moles of NaOH (which equates to exactly 30 mL of 5M NaOH ) to reach pH 9.5. If your titration requires significantly more or less than this volume (deviation > ±10%), it immediately indicates compromised reagent purity, a weighing error, or a degraded pH probe.

Step-by-Step Methodology (For 1.0 L of 100 mM Buffer, pH 9.5)

Materials Required:

  • Butane-1,3-diamine dihydrochloride (High Purity, >98%)

  • Ultrapure Water (18.2 MΩ·cm at 25°C)

  • 5M NaOH and 1M NaOH solutions (Freshly prepared)

  • Calibrated pH meter with a glass electrode

  • 0.22 µm Polyethersulfone (PES) membrane filter

Procedure:

  • Gravimetric Preparation: Accurately weigh 16.11 g of butane-1,3-diamine dihydrochloride using an analytical balance.

  • Initial Dissolution: Transfer the solid to a clean 1 L glass beaker. Add 800 mL of ultrapure water. Add a PTFE-coated magnetic stir bar and stir at 300 rpm until complete dissolution is achieved.

  • Primary QC Check: Insert the calibrated pH electrode. The initial solution must register a highly acidic pH (typically pH < 3.0) due to the complete dissociation of the dihydrochloride salt. If the pH is neutral, abort the protocol (the free base was likely used in error).

  • Bulk Titration: Slowly add 5M NaOH dropwise while continuously stirring. Monitor the pH closely. Add approximately 25–28 mL of 5M NaOH to approach the target pH of 9.5.

  • Fine Titration: Switch to 1M NaOH for fine adjustment. Carefully titrate until the pH stabilizes exactly at 9.50 at 25°C.

  • Volumetric Adjustment: Transfer the solution quantitatively to a 1 L Class A volumetric flask. Rinse the beaker twice with 20 mL of ultrapure water and add the rinses to the flask. Bring the final volume to exactly the 1.0 L mark with ultrapure water.

  • Sterilization: Filter the buffer through a 0.22 µm PES membrane filter into a sterile, airtight high-density polyethylene (HDPE) container. PES is chosen for its low analyte binding and excellent chemical compatibility with amines.

  • Storage: Store at 4°C. Keep tightly sealed to prevent ambient CO₂ absorption, which will lower the pH over time.

Protocol S1 1. Weigh 16.11 g Butane-1,3-diamine 2HCl S2 2. Dissolve in 800 mL Ultrapure Water (18.2 MΩ·cm) S1->S2 S3 3. Titrate with 5M & 1M NaOH to Target pH (e.g., 9.5) S2->S3 S4 4. Adjust Volume to 1.0 L in Volumetric Flask S3->S4 S5 5. Sterile Filter (0.22 µm) and Store at 4°C S4->S5

Fig 2: Step-by-step workflow for the preparation of 100 mM Butane-1,3-diamine buffer.

References

  • LookChem. "1,3-Butanediamine Chemical Properties and Safety Information." LookChem Database. URL:[Link]

  • National Institutes of Health (NIH). "1,3-Butanediamine | C4H12N2 | CID 61136." PubChem. URL:[Link]

  • Biochemistry - ACS Publications. "Stereochemistry Modulates the Stability of Reduced Interstrand Cross-Links Arising from R- and S-α-CH3-γ-OH-1,N2-Propano-2'-deoxyguanosine in the 5'-CpG-3' DNA Sequence." URL:[Link]

  • Journal of the American Chemical Society. "Efficient Synthesis of DNA Duplexes Containing Reduced Acetaldehyde Interstrand Cross-Links." URL:[Link]

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Application

The Role of Butane-1,3-diamine Dihydrochloride in Coordination Chemistry: A Guide for Researchers

Introduction: Unveiling the Potential of an Asymmetric Diamine Ligand In the vast landscape of coordination chemistry, the design and application of chiral ligands are paramount for advancements in asymmetric catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of an Asymmetric Diamine Ligand

In the vast landscape of coordination chemistry, the design and application of chiral ligands are paramount for advancements in asymmetric catalysis, materials science, and medicinal chemistry. Among the myriad of available ligands, chiral diamines have established a privileged position due to their ability to form stable, well-defined complexes with a variety of transition metals.[1] This guide focuses on a less-explored yet highly promising chiral diamine: butane-1,3-diamine and its common salt form, butane-1,3-diamine dihydrochloride.

Butane-1,3-diamine is a versatile chiral building block featuring two primary amine groups positioned at the 1 and 3 carbons of a butane backbone.[2][3] This arrangement allows it to act as a bidentate ligand, forming a stable six-membered chelate ring upon coordination to a metal center. The presence of a stereocenter at the C3 position introduces chirality, making its enantiopure forms, (R)- and (S)-butane-1,3-diamine, particularly valuable for inducing enantioselectivity in metal-catalyzed reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the properties of butane-1,3-diamine dihydrochloride, detailed protocols for its use in the synthesis of coordination complexes, and insights into its applications, particularly in the realm of asymmetric catalysis.

Physicochemical Properties of Butane-1,3-diamine

A thorough understanding of the physical and chemical properties of butane-1,3-diamine is crucial for its effective application in synthetic protocols. The diamine is typically available as a dihydrochloride salt, which enhances its stability and shelf-life. The free base is a colorless liquid with good solubility in water.[2]

PropertyValueReference
Molecular Formula C₄H₁₂N₂[2]
Molecular Weight 88.15 g/mol [2]
Boiling Point (racemic) 142-150 °C[2]
Melting Point ((S)-enantiomer) -50 °C[2]
Density (racemic, 20 °C) ~0.87 g/cm³[2]
Solubility Very good in water[2]
CAS Number (racemic) 590-88-5[2]
CAS Number ((R)-enantiomer) 44391-42-6[2]
CAS Number ((S)-enantiomer) 25139-83-7[2]

From Salt to Ligand: Preparing Butane-1,3-diamine for Coordination

Butane-1,3-diamine is most commonly supplied as its dihydrochloride salt for stability. Prior to its use as a ligand in coordination chemistry, the free diamine must be liberated from its salt form. This is a critical step, as the protonated ammonium groups are not nucleophilic and will not coordinate to a metal center. The following protocol outlines a general procedure for the deprotonation of butane-1,3-diamine dihydrochloride.

Protocol 1: Liberation of Free Butane-1,3-diamine

Objective: To generate the free butane-1,3-diamine from its dihydrochloride salt for use in coordination reactions.

Materials:

  • Butane-1,3-diamine dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of butane-1,3-diamine dihydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Basification: While stirring, slowly add a concentrated aqueous solution of a strong base (e.g., 2 M NaOH) to the diamine solution. The addition should be continued until the solution is strongly basic (pH > 12, check with pH paper). This ensures complete deprotonation of both ammonium groups.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free diamine into an organic solvent such as dichloromethane or diethyl ether. Perform the extraction three times to ensure complete recovery of the product.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting colorless liquid is the free butane-1,3-diamine, which should be used immediately or stored under an inert atmosphere to prevent degradation.

Deprotonation_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start Butane-1,3-diamine dihydrochloride step1 Dissolve in H₂O start->step1 1 step2 Add strong base (e.g., NaOH) step1->step2 2 step3 Extract with organic solvent step2->step3 3 step4 Dry organic layer step3->step4 4 step5 Remove solvent step4->step5 5 end Free Butane-1,3-diamine step5->end

Figure 1: Workflow for the preparation of free butane-1,3-diamine.

Synthesis of Butane-1,3-diamine Metal Complexes: A General Protocol

The bifunctional nature of butane-1,3-diamine makes it an excellent chelating ligand for a wide range of transition metals, including but not limited to platinum, palladium, rhodium, copper, and nickel.[4][5][6] The following is a generalized protocol for the synthesis of a metal complex with butane-1,3-diamine. The specific metal precursor, solvent, and reaction conditions will vary depending on the target complex.

Protocol 2: General Synthesis of a Butane-1,3-diamine Metal Complex

Objective: To synthesize a coordination complex of a transition metal with butane-1,3-diamine as a bidentate ligand.

Materials:

  • A suitable metal precursor (e.g., K₂PtCl₄, [Rh(COD)Cl]₂, PdCl₂(MeCN)₂, CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Freshly prepared free butane-1,3-diamine (from Protocol 1)

  • An appropriate solvent (e.g., water, ethanol, methanol, acetonitrile, dimethylformamide)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon), if required for air-sensitive complexes

Procedure:

  • Preparation of Metal Solution: In a Schlenk flask under an inert atmosphere (if necessary), dissolve the chosen metal precursor in the selected solvent.

  • Ligand Addition: To the stirred metal solution, add a solution of free butane-1,3-diamine in the same solvent dropwise. The molar ratio of the ligand to the metal will depend on the desired stoichiometry of the final complex (typically 1:1 or 2:1 for bidentate ligands).

  • Reaction: Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux) for a specified period (typically 1 to 24 hours). The progress of the reaction can often be monitored by a color change or by techniques such as thin-layer chromatography (TLC).

  • Isolation of the Complex: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system.

Complex_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation Metal_Precursor Metal Precursor (e.g., K₂PtCl₄) Mix Dissolve and Mix Metal_Precursor->Mix Ligand Free Butane-1,3-diamine Ligand->Mix Solvent Solvent Solvent->Mix React Stir at controlled temperature Mix->React Isolate Precipitation or Solvent Removal React->Isolate Purify Filtration and/or Recrystallization Isolate->Purify Product Butane-1,3-diamine Metal Complex Purify->Product

Figure 2: General workflow for the synthesis of a butane-1,3-diamine metal complex.

Characterization of Butane-1,3-diamine Complexes

Once synthesized, the coordination complexes of butane-1,3-diamine can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the coordination of the ligand to the metal center. Upon coordination, the chemical shifts of the protons and carbons of the butane-1,3-diamine ligand will typically shift downfield. For certain metals like platinum-195, ¹⁹⁵Pt NMR can provide direct evidence of the platinum's coordination environment.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe changes in the N-H stretching and bending vibrations upon coordination. A shift in these bands to lower frequencies is indicative of the formation of a metal-nitrogen bond.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying the electronic properties of the metal complexes. The appearance of new absorption bands in the visible region can be attributed to d-d transitions of the metal center, providing information about its coordination geometry.[8]

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be used to confirm the empirical formula of the synthesized compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[9]

Applications in Asymmetric Catalysis

The primary application of chiral butane-1,3-diamine in coordination chemistry lies in its use as a ligand for asymmetric catalysis. The chiral environment created by the ligand around the metal center can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Asymmetric Hydrogenation

Rhodium and ruthenium complexes of chiral diamines are well-known catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.[10][11][12] A complex of (R)- or (S)-butane-1,3-diamine with rhodium, for example, could be employed for the enantioselective reduction of a prochiral enamide to produce a chiral amine, a common structural motif in pharmaceuticals.

Asymmetric_Catalysis Metal Metal (e.g., Rh, Ru) Catalyst Chiral Metal Complex Metal->Catalyst Ligand (R)- or (S)- Butane-1,3-diamine Ligand->Catalyst Product Enantiomerically Enriched Product Catalyst->Product Substrate Prochiral Substrate Substrate->Product Hydrogen H₂ Hydrogen->Product

Figure 3: The role of a chiral butane-1,3-diamine metal complex in asymmetric hydrogenation.
Palladium-Catalyzed Cross-Coupling Reactions

Chiral diamine ligands have also found application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][13][14] A palladium complex of butane-1,3-diamine could potentially be used to achieve enantioselective C-C or C-N bond formation.

Conclusion and Future Outlook

Butane-1,3-diamine dihydrochloride represents a readily available and highly promising precursor to a versatile chiral ligand for coordination chemistry. Its ability to form stable six-membered chelate rings with a variety of transition metals, combined with the inherent chirality of its backbone, makes it an attractive candidate for applications in asymmetric catalysis. While the literature on its specific coordination complexes is still developing, the principles and protocols outlined in this guide, drawn from the well-established chemistry of other diamines, provide a solid foundation for researchers to explore the full potential of this ligand. Future investigations into the synthesis, characterization, and catalytic activity of butane-1,3-diamine metal complexes are poised to make significant contributions to the fields of organic synthesis, drug discovery, and materials science.

References

  • Abu-Youssef, M. A. M., et al. (2002). Preparation and Characterization of Platinum(II) and (IV) Complexes of 1,3-Diaminepropane and 1,4-Diaminebutane: Circumvention of Cisplatin Resistance and DNA Interstrand Cross-Link Formation in CH1cisR Ovarian Tumor Cells. Journal of Medicinal Chemistry, 45(8), 1636-1645. [Link]

  • Barluenga, J., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(1), 539-544. [Link]

  • Bortoluzzi, M., et al. (2017). Synthesis and structure of two novel trans-platinum complexes. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1832-1836. [Link]

  • Prasad, M. A., & Aravindakshan, K. K. (2025). Synthesis, Characterization and Thermal Decomposition Studies of Cr(III), Mn(II) and Fe(III) Complexes of N, N'Bis(1,3-benzodioxol-5- ylmethylene)butane-1,4-diamine. ResearchGate. [Link]

  • Takacs, J. M., et al. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. DigitalCommons@UNL. [Link]

  • Kurokawa, T., et al. (2004). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Angewandte Chemie International Edition, 43(28), 3696-3698. [Link]

  • Fettinger, J. C., et al. (2020). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship.org. [Link]

  • Jabri, R. Z., et al. (2023). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-aneN4. Open Access Library Journal, 10, 1-16. [Link]

  • Tang, W., & Zhang, X. (2011). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Rosli, S. N. A. M., et al. (2023). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 25(3), 85-95. [Link]

  • Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Kim, H., et al. (2026). Crystal structure of trans-(1,8-dibutyl-1,3,6,8,10,13-hexaazacyclotetradecane-κ4N3,N6,N10,N13)bis(perchlorato-κO)nickel(II) from synchrotron data. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 3), 360-363. [Link]

  • Gasanov, K. G., et al. (1995). SYNTHESIS AND STRUCTURE OF PLATINUM(ii) COMPLEXES WITH DITHIODIETHYLAMINE. Scilit. [Link]

  • Carland, M., et al. (2005). Syntheses, Crystal Structure and Cytotoxicity of Diamine platinum(II) Complexes Containing Maltol. Journal of Inorganic Biochemistry, 99(8), 1738-1743. [Link]

  • Gabidullin, B., et al. (2013). Synthesis and solid-state characterization of platinum complexes with hexadentate amino- and iminophosphine ligands. Dalton Transactions, 42(21), 7756-7766. [Link]

  • van der Vlugt, J. I. (2014). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Jones, C. P., & Anderson, K. W. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 39(11), 4130-4141. [Link]

  • Gyana Kumari, C., et al. (2011). Synthesis, spectral characterization, molecular modeling and biological activity of first row transition metal complexes with Schiff base ligand. Journal of Chemical and Pharmaceutical Research, 3(4), 602-613. [Link]

  • Vilar, R., & Christmann, U. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Housecroft, C. E., & Sharpe, A. G. (2018). Transition Metal Coordination Chemistry. In Inorganic Chemistry (5th ed.). Pearson. [Link]

  • Hema, M., et al. (2020). 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione nickel(II) complex: Synthesis, structure, quantum chemical and DNA binding studies. Journal of Molecular Structure, 1202, 127271. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2021). In Situ Ligand Formation in the Synthetic Processes from Mononuclear Dy(III) Compounds to Binuclear Dy(III) Compounds: Synthesis, Structure, Magnetic Behavior, and Theoretical Analysis. Inorganic Chemistry, 60(2), 1083-1092. [Link]

  • Seebach, D., & Corey, E. J. (1975). 1,3-dithiane. Organic Syntheses, 55, 63. [Link]

  • Alcaide, B., & Almendros, P. (2022). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Catalysts, 12(1), 89. [Link]

Sources

Method

Application Note: Synthesis and Utilization of Chiral Ligands Derived from (R)-1,3-Butanediamine Dihydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Asymmetric Catalysis, Ligand Design, and Organometallic Chemistry Mechanistic Rationale & Structural Advantages Chiral diamines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Asymmetric Catalysis, Ligand Design, and Organometallic Chemistry

Mechanistic Rationale & Structural Advantages

Chiral diamines are privileged structures in asymmetric catalysis, routinely serving as ligands for transition metal catalysts or as standalone organocatalysts [1]. While 1,2-diamines (such as DPEN or DACH) are ubiquitous in the literature, 1,3-diamines like (R)-1,3-butanediamine offer a fundamentally distinct stereochemical environment.

When coordinated to a transition metal (e.g., Ru, Rh, or Pd), 1,3-butanediamine forms a flexible six-membered metallacycle, in contrast to the rigid five-membered rings formed by 1,2-diamines [3]. The methyl group at the C3 position projects directly into the catalytic pocket. This steric bulk creates a highly controlled chiral environment that effectively blocks one enantioface of the incoming prochiral substrate, thereby inducing high enantioselectivity during transformations like asymmetric transfer hydrogenation (ATH) and carbon-carbon bond formation [1].

The Dihydrochloride Advantage: Utilizing (R)-1,3-butanediamine dihydrochloride instead of its free base is a deliberate and strategic experimental choice. The free base of aliphatic diamines is volatile, hygroscopic, and highly susceptible to atmospheric carbon dioxide absorption (which forms inactive carbamates) [2]. The dihydrochloride salt, however, is bench-stable, highly crystalline, and resists oxidation. This stability allows for highly precise stoichiometric weighing—a critical factor in ligand synthesis where exact molar ratios dictate the purity and efficacy of the final organometallic complex.

Synthetic Workflow

The transformation of the bench-stable dihydrochloride salt into an active chiral catalyst requires a carefully sequenced workflow to prevent the degradation of the reactive free-base intermediate.

G A 1,3-Butanediamine Dihydrochloride B In Situ Free-Basing (K2CO3 / EtOH) A->B C Free (R)-1,3-Butanediamine (Reactive Intermediate) B->C D Schiff Base Condensation (+ Salicylaldehyde) C->D E Chiral Salen Ligand D->E F Metalation (Ru, Rh, or Ir) E->F G Active Chiral Catalyst F->G

Caption: Workflow for converting 1,3-butanediamine dihydrochloride into an active chiral catalyst.

Experimental Protocols

Protocol A: In Situ Free-Basing and Synthesis of a Chiral Salen Ligand

Objective: Convert the stable dihydrochloride salt to the free base and immediately trap it via condensation with a substituted salicylaldehyde to form a tetradentate Salen ligand.

Causality & Design: Isolating the free base of 1,3-butanediamine often results in yield loss due to its high water solubility and volatility. By performing an in situ neutralization with anhydrous potassium carbonate ( K2​CO3​ ) in absolute ethanol, the free amine is generated and immediately consumed by the condensation reaction. This dynamic trapping drives the equilibrium forward and completely bypasses the isolation of the unstable intermediate [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, suspend 10.0 mmol of (R)-1,3-butanediamine dihydrochloride in 40 mL of absolute ethanol.

  • Neutralization: Add 25.0 mmol of finely powdered, anhydrous K2​CO3​ . Stir the suspension vigorously at room temperature for 30 minutes to liberate the free diamine.

  • Condensation: Slowly add a solution of 20.0 mmol of the desired salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) dissolved in 10 mL of absolute ethanol dropwise over 15 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove KCl and excess K2​CO3​ , and concentrate the filtrate under reduced pressure. Recrystallize the crude yellow solid from hot ethanol.

Self-Validating Quality Control:

  • TLC Monitoring: The disappearance of the bright yellow salicylaldehyde spot and the appearance of a new, highly fluorescent spot under 365 nm UV light confirms Schiff base formation.

  • 1 H NMR Verification: Successful ligand formation is validated by the complete disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of a characteristic imine (CH=N) proton singlet at ~8.3 ppm.

Protocol B: Preparation of Ru(II)-1,3-Butanediamine Precatalyst

Objective: Synthesize a highly active [RuCl2​(p−cymene)((R)−1,3−butanediamine)] complex for asymmetric transfer hydrogenation.

Causality & Design: Ruthenium(II) complexes are highly sensitive to oxidation. Degassing all solvents is mandatory to prevent the irreversible oxidation of Ru(II) to catalytically dead Ru(III). Heating the reaction to 80 °C provides the necessary activation energy to displace the labile chloride or solvent ligands, allowing the 1,3-diamine to chelate and form the thermodynamically stable six-membered metallacycle [3].

Step-by-Step Methodology:

  • Degassing: Vigorously sparge 20 mL of anhydrous dichloromethane (DCM) and 5 mL of methanol with argon for 30 minutes.

  • Complexation: In a Schlenk tube, combine 1.0 mmol of [RuCl2​(p−cymene)]2​ dimer and 2.1 mmol of the freshly prepared (R)-1,3-butanediamine ligand (or the in situ generated free base from Protocol A).

  • Reaction: Add the degassed solvent mixture via syringe. Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours under constant stirring.

  • Isolation: Cool the mixture, concentrate to approximately 5 mL, and precipitate the complex by adding 20 mL of degassed diethyl ether. Filter the resulting solid under an argon blanket and dry in vacuo.

Self-Validating Quality Control:

  • Colorimetric Shift: The reaction mixture will transition from the dark red/brown of the Ru(II) dimer to a vibrant yellow/orange, visually indicating successful chelation.

  • Catalytic Test (Self-Validation): Run a micro-scale asymmetric transfer hydrogenation of acetophenone. A conversion of >90% within 2 hours validates the active catalyst species.

Quantitative Data Presentation

The structural differences between 1,2-diamines and 1,3-diamines directly impact catalytic performance. The table below summarizes representative benchmarking data for Ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones, highlighting the performance of the 1,3-butanediamine motif compared to industry-standard 1,2-diamines [4].

Chiral Ligand ScaffoldRuthenium Precatalyst ComplexConversion (%)Enantiomeric Excess (ee %)
(R)-1,3-Butanediamine [RuCl2​(phosphine)2​((R)−1,3−butanediamine)] > 9585
(R,R)-1,2-Diaminocyclohexane (DACH) [RuCl2​(phosphine)2​((R,R)−1,2−diaminocyclohexane)] > 9995
(R,R)-1,2-Diphenylethylenediamine (DPEN) [RuCl2​(phosphine)2​((R,R)−1,2−diphenylethylenediamine)] > 9998

Note: While 1,2-diamines often achieve marginally higher enantiomeric excesses in standard ketone reductions, 1,3-butanediamine ligands offer unique advantages in specific sterically demanding carbon-carbon bond-forming reactions and when high conformational flexibility is required in the transition state.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Butane-1,3-diamine Dihydrochloride in Organic Solvents

Welcome to the technical support center for butane-1,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for butane-1,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. The following frequently asked questions and troubleshooting guides are based on established chemical principles and practical laboratory experience to help you overcome these common hurdles in your experimental work.

Understanding the Challenge: Why is Butane-1,3-diamine Dihydrochloride Poorly Soluble in Many Organic Solvents?

Butane-1,3-diamine dihydrochloride is the salt form of butane-1,3-diamine. The presence of two protonated amine groups (ammonium chlorides) makes the molecule highly polar and ionic.[1] Organic solvents, particularly those that are non-polar or have a low dielectric constant, are generally poor at solvating charged species. The strong ionic interactions within the crystal lattice of the salt require a significant amount of energy to overcome, which non-polar solvents cannot provide.

The solubility of amine salts is significantly higher in water, where the polar water molecules can effectively solvate the ammonium and chloride ions through strong ion-dipole interactions and hydrogen bonding.[1] In contrast, organic solvents lack this high degree of polarity and hydrogen bonding capability, leading to poor solubility.

Frequently Asked Questions (FAQs)

Q1: I'm trying to run a reaction in a common organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), but my butane-1,3-diamine dihydrochloride won't dissolve. What are my options?

This is a very common issue. Direct dissolution of butane-1,3-diamine dihydrochloride in non-polar or weakly polar aprotic solvents is often unsuccessful. Here are several strategies you can employ, ranging from simple to more advanced techniques:

  • Solvent Screening: The first step is to determine if a more suitable organic solvent can be used. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are more likely to dissolve ionic compounds than non-polar solvents.[2] However, be aware that these solvents can sometimes interfere with subsequent reaction steps or make product isolation more difficult.

  • In-situ Free Base Generation: A widely used technique is to convert the dihydrochloride salt to its free diamine form directly in the reaction mixture. This is typically achieved by adding a suitable base. The free diamine is significantly less polar and more soluble in a wider range of organic solvents.[3]

  • Phase-Transfer Catalysis: If your reaction involves a biphasic system (e.g., an aqueous phase containing the diamine salt and an organic phase with another reactant), a phase-transfer catalyst can be employed to shuttle the diamine into the organic phase for the reaction to occur.[4][5]

Q2: How do I choose the right base to generate the free diamine in-situ?

The choice of base is critical and depends on the specifics of your reaction. Here are some key considerations:

  • Stoichiometry: You will need at least two equivalents of a monobasic base (or one equivalent of a dibasic base) to neutralize both hydrochloride moieties. It is often advisable to use a slight excess of the base to ensure complete conversion.

  • Base Strength: The base must be strong enough to deprotonate the ammonium ions. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be used, particularly if the reaction can tolerate their presence and they can be easily filtered off.

  • Solubility of the Byproduct: When you add a base, a salt byproduct will form (e.g., triethylammonium chloride if you use TEA). The solubility of this byproduct in your reaction solvent is an important factor. If it is insoluble, it can be removed by filtration. If it is soluble, it will need to be removed during the workup.

Q3: What are the potential downsides of in-situ free base generation?

While effective, this method has potential complications:

  • Side Reactions: The added base could potentially react with other functional groups in your starting materials or products.

  • Workup Complexity: The salt byproduct formed after neutralization needs to be removed from the reaction mixture, which can add steps to your purification process.

  • Moisture Introduction: Some bases are hygroscopic and can introduce water into the reaction, which may be detrimental to moisture-sensitive reactions.

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for In-Situ Free Base Generation

This protocol outlines the general procedure for generating the free butane-1,3-diamine in your reaction vessel.

Materials:

  • Butane-1,3-diamine dihydrochloride

  • Anhydrous organic solvent (e.g., DCM, THF, acetonitrile)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To your reaction vessel under an inert atmosphere, add the butane-1,3-diamine dihydrochloride.

  • Add the anhydrous organic solvent. The salt will likely not dissolve at this stage, resulting in a suspension.

  • Begin stirring the suspension.

  • Slowly add at least two molar equivalents of the chosen base to the stirring suspension.

  • Observe the reaction mixture. As the free diamine is formed, the solid may start to dissolve. The formation of a new solid (the base's salt) may also be observed.

  • Allow the mixture to stir for a sufficient amount of time (e.g., 30-60 minutes) to ensure complete neutralization.

  • If an insoluble salt byproduct has formed, it can be removed by filtration under an inert atmosphere before proceeding with your reaction. If the byproduct is soluble, it will be removed during the final workup.

  • The resulting solution now contains the free butane-1,3-diamine and is ready for the next step in your synthesis.

Guide 2: Employing Phase-Transfer Catalysis for Biphasic Reactions

Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different immiscible phases.[4][5][6]

When to Use This Method:

This approach is ideal when you have an aqueous solution of butane-1,3-diamine dihydrochloride and your other reactant is dissolved in an organic solvent that is immiscible with water (e.g., toluene, hexane).

How it Works:

A phase-transfer catalyst (PTC), typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the transfer of the diamine from the aqueous phase to the organic phase.[2][4] The lipophilic cation of the PTC pairs with the chloride counter-ion, and the overall neutral complex can then move into the organic phase, carrying the diamine with it.

Experimental Workflow for Phase-Transfer Catalysis:

PTC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Aqueous Phase: Butane-1,3-diamine dihydrochloride in water/brine C Add Phase-Transfer Catalyst (e.g., TBAB) A->C B Organic Phase: Reactant in an immiscible organic solvent (e.g., Toluene) B->C D Vigorous Stirring (to maximize interfacial area) C->D E Reaction proceeds in the organic phase or at the interface D->E F Phase Separation E->F G Isolate Organic Phase F->G H Purification of Product G->H

Caption: Workflow for a reaction using a phase-transfer catalyst.

Advanced Troubleshooting

My reaction is still sluggish even after generating the free base. What else can I try?

If solubility remains an issue or if the reaction rate is slow, consider the following:

  • Temperature: Gently heating the reaction mixture can increase the solubility of all components and accelerate the reaction rate.[7] However, be mindful of the thermal stability of your reactants and products.

  • Solvent Mixtures: Sometimes, a mixture of solvents can provide a better solubility profile than a single solvent. For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent like THF might improve solubility without drastically changing the overall reaction conditions.

  • Alternative Amine Salts: If possible, consider using a different salt form of the diamine. For instance, salts of organic acids (e.g., acetate, tartrate) may exhibit different solubility properties in organic solvents compared to the dihydrochloride salt.[3]

Solubility Data Summary

The following table provides a qualitative summary of the solubility of butane-1,3-diamine dihydrochloride in various common organic solvents.

SolventPolarityDielectric Constant (approx.)Solubility of Dihydrochloride Salt
WaterVery High80High
Dimethyl Sulfoxide (DMSO)High47Moderate to High
Dimethylformamide (DMF)High37Moderate
MethanolHigh33Low to Moderate
AcetonitrileMedium37Low
Tetrahydrofuran (THF)Low7.5Very Low
Dichloromethane (DCM)Low9.1Very Low
TolueneVery Low2.4Insoluble
HexaneVery Low1.9Insoluble

Note: This data is a general guide. Actual solubility can be influenced by temperature, purity of the solvent, and the presence of other solutes.

Visualizing the Dissolution Challenge and Solutions

The following diagram illustrates the core problem and the primary strategies to overcome it.

Solubility_Solutions cluster_problem The Problem cluster_solutions The Solutions Problem Butane-1,3-diamine Dihydrochloride (Highly Polar Salt) Insoluble Poor Solubility / Insoluble Problem->Insoluble Solvent Non-polar/Weakly Polar Organic Solvent Solvent->Insoluble Solution1 Change Solvent (e.g., DMSO, DMF) Insoluble->Solution1 Strategy 1 Solution2 In-situ Free Base Generation (+ Base) Insoluble->Solution2 Strategy 2 Solution3 Phase-Transfer Catalysis (Biphasic System) Insoluble->Solution3 Strategy 3

Caption: Strategies to address poor solubility.

References

  • American Institute of Chemists. Starburst quaternary ammonium salt - a new effective phase transfer catalyst. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives Sean M.. Available from: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation : r/chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Why amine salts are soluble in water?. Available from: [Link]

  • ScienceDirect. Salt formation to improve drug solubility. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Quora. How does branching increase the solubility in amines?. Available from: [Link]

  • National Institutes of Health. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem. Available from: [Link]

  • Google Patents. US2739981A - Diamines and salts thereof.
  • Knowledge UChicago. Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Reddit. Do acids and salts dissociate in organic solvents? If so, how? : r/chemhelp. Available from: [Link]

  • Journal of the Chemical Society C. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Butane-1,3-Diamine Dihydrochloride Crystallization

Introduction Butane-1,3-diamine dihydrochloride (CAS 106763-37-5) is a highly polar, water-soluble chiral building block critical in pharmaceutical synthesis and drug development. Because of its strong ionic lattice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Butane-1,3-diamine dihydrochloride (CAS 106763-37-5) is a highly polar, water-soluble chiral building block critical in pharmaceutical synthesis and drug development. Because of its strong ionic lattice and high affinity for protic solvents, researchers frequently encounter challenges such as low yield, impurity entrapment, and "oiling out" (liquid-liquid phase separation) during crystallization. This technical guide provides field-proven protocols, mechanistic explanations, and troubleshooting strategies to optimize the recovery and purity of this amine hydrochloride salt.

Section 1: Core Crystallization Methodologies
Protocol A: Liquid Anti-Solvent Crystallization (LASC)

Causality: Amine hydrochlorides exhibit strong ion-dipole interactions with polar solvents like water or methanol. By introducing a miscible anti-solvent (e.g., isopropanol or ethyl acetate), the bulk dielectric constant of the medium is lowered. This disruption forces the diamine cations and chloride anions to associate, driving supersaturation and subsequent nucleation [1].

Self-Validating Step-by-Step Workflow:

  • Dissolution: Suspend crude butane-1,3-diamine dihydrochloride in a minimal volume of primary solvent (e.g., Methanol) at 45°C. Stir until visually clear. Validation: Complete absence of suspended particulates indicates full dissolution.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter to remove insoluble impurities that could act as uncontrolled nucleation sites.

  • Fine Dosing of Anti-Solvent: Using a programmable syringe pump, add the anti-solvent (e.g., Ethyl Acetate) at a strictly controlled rate (e.g., 0.1 mL/min) under constant agitation (400 rpm). Validation: A localized, transient cloudiness that dissipates upon stirring confirms you are approaching the metastable zone width (MSZW).

  • Nucleation & Aging: Stop anti-solvent addition once a faint, persistent turbidity is achieved. Allow the system to age for 30 minutes to promote crystal lattice formation over amorphous precipitation [3].

  • Yield Maximization: Resume anti-solvent addition until the target solvent/anti-solvent ratio (typically 1:4) is reached. Cool the suspension to 5°C at a rate of 0.5°C/min.

  • Isolation: Filter the crystals under a vacuum, wash with cold anti-solvent, and dry under a vacuum at 40°C for 12 hours.

Protocol B: Controlled Cooling Crystallization with Seeding

Causality: Relying solely on spontaneous nucleation often requires high supersaturation, which can lead to rapid, chaotic crystal growth and impurity entrapment. Introducing seed crystals bypasses the primary nucleation energy barrier, allowing solute molecules to directly integrate into an existing, well-ordered lattice.

Self-Validating Step-by-Step Workflow:

  • Dissolution: Dissolve the compound in a Water/Isopropanol mixture (1:2 v/v) at 60°C.

  • Cooling to MSZW: Cool the solution slowly (0.5°C/min) to 45°C.

  • Seeding: Add 1-2% w/w of pure butane-1,3-diamine dihydrochloride seed crystals. Validation: The seeds should remain suspended and not dissolve, confirming the solution is supersaturated.

  • Controlled Growth: Continue cooling to 5°C at a rate of 0.1°C/min to ensure uniform crystal growth.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my crystallization yield consistently below 60%, and how can I improve it? A1: Low yield in highly soluble amine hydrochlorides is typically a thermodynamic issue related to the terminal solubility in the chosen solvent mixture. Solution: First, optimize the solvent-to-antisolvent ratio. Increasing the anti-solvent fraction lowers terminal solubility. Second, consider applying high-pressure anti-solvent crystallization. Studies have shown that increasing pressure (e.g., to 10.0 MPa) during anti-solvent addition significantly reduces the solubility of pharmaceutical salts and lowers the nucleation energy barrier, thereby increasing yield without altering the crystal polymorph [2].

Q2: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A2: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the binodal (cloud point) curve before the solubility curve. This results in a solute-rich liquid phase and a solvent-rich liquid phase, severely hindering crystallization and trapping impurities [4]. Solution:

  • Seeding: Introduce seed crystals before the system reaches the cloud point temperature. This provides a surface for immediate crystal growth, depleting supersaturation and preventing LLPS.

  • Trajectory Adjustment: Reduce the initial solute concentration or decrease the cooling rate. A slower generation of supersaturation keeps the system within the metastable zone, avoiding the LLPS boundary [4].

Q3: How do I prevent the entrapment of impurities or solvent inclusions in the crystal lattice? A3: Impurity entrapment is a kinetic problem caused by excessively fast crystal growth. When the anti-solvent is dumped into the solution rapidly, localized gradients of extreme supersaturation occur, causing chaotic nucleation [3]. Solution: Implement fine dosing (e.g., via a programmable pump or membrane-based crystallization) and ensure high-shear mixing. This maintains a low, uniform supersaturation level, allowing the crystal lattice to form slowly and exclude foreign molecules [5].

Section 3: Quantitative Data & Yield Optimization

Table 1: Impact of Process Parameters on Amine Hydrochloride Crystallization

Parameter AdjustedEffect on SupersaturationImpact on Crystal HabitImpact on YieldRisk of Oiling Out (LLPS)
Rapid Cooling (>1°C/min) Rapid IncreaseSmall, agglomeratedModerateHigh
Slow Cooling (0.1°C/min) Gradual IncreaseLarge, well-definedHighLow
Fast Anti-Solvent Addition Localized SpikesAmorphous/IrregularHighVery High
Fine Dosing Anti-Solvent Uniformly ControlledHigh purity, uniformHighLow
High Pressure (10 MPa) Decreases SolubilityUnchanged (Stable)Very HighLow

Table 2: Typical Solvent Systems for Butane-1,3-Diamine Dihydrochloride

Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Recommended Ratio (v/v)Notes
WaterIsopropanol (IPA)1:4 to 1:5Good yield; monitor for LLPS if water content is too high.
MethanolEthyl Acetate1:3 to 1:5Excellent for purity; sharp MSZW boundary.
EthanolHeptane1:2 to 1:4Requires vigorous stirring to prevent localized gradients.
Section 4: Workflows & Mechanistic Diagrams

LLPS_Troubleshooting Start Observe Phase Separation (Oiling Out / LLPS) CheckTemp Is Temperature < Cloud Point? Start->CheckTemp Seed Add Seed Crystals Above Cloud Point CheckTemp->Seed Yes, but no crystals Dilute Reduce Initial Solute Concentration CheckTemp->Dilute High Supersaturation Solvent Adjust Solvent to Anti-solvent Ratio CheckTemp->Solvent Poor Phase Trajectory Success Controlled Nucleation & Crystal Growth Seed->Success Dilute->Success Solvent->Success

Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

LASC_Workflow Dissolve Dissolve API in Primary Solvent Dose Fine Dosing of Anti-Solvent Dissolve->Dose MSZW Enter Metastable Zone (MSZW) Dose->MSZW Lowers Dielectric Constant Nucleate Controlled Nucleation MSZW->Nucleate Drives Supersaturation Grow Crystal Growth & Isolation Nucleate->Grow

Workflow for Liquid Anti-Solvent Crystallization (LASC) of amine hydrochlorides.

References
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. ResearchGate. Available at:Link

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI. Available at: 1

  • Fine Dosage of Antisolvent in the Crystallization of l-Histidine: Effect on Polymorphism. ACS Publications. Available at: 2

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. Available at: 3

  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Benchchem. Available at: 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Butane-1,3-Diamine Dihydrochloride Reactions

Welcome to the Technical Support Center for Butane-1,3-diamine Dihydrochloride . This guide is engineered for synthetic chemists, researchers, and drug development professionals who are facing regioselectivity and reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Butane-1,3-diamine Dihydrochloride . This guide is engineered for synthetic chemists, researchers, and drug development professionals who are facing regioselectivity and reactivity challenges with this asymmetric diamine.

The structural asymmetry of butane-1,3-diamine presents a unique synthetic challenge: the C1 amine is unhindered, while the C3 amine is situated on a secondary carbon adjacent to a methyl group, creating significant local steric bulk. Furthermore, the dihydrochloride salt form renders both amines protonated and non-nucleophilic. Successful functionalization requires strategic free-basing, kinetic control for regioselectivity, and thermodynamic driving forces to overcome steric barriers.

Frequently Asked Questions (FAQs)

Q: Why am I getting a complex mixture of products when trying to mono-alkylate butane-1,3-diamine? A: Because both the C1 and C3 positions contain primary amines, both act as nucleophiles. Although the C3 amine is sterically hindered, it remains reactive under standard conditions. Uncontrolled reactions lead to a statistical mixture of C1-alkylated, C3-alkylated, and over-alkylated (polyalkylated) products. To prevent this, you must employ regioselective protection before attempting functionalization. The manufacture of 1,3-diamine moieties requires precise control over reaction conditions to manage competing pathways and prevent degradation[1].

Q: How do I selectively protect the C1 amine while leaving the C3 amine available? A: You must exploit the steric differential between the two sites using kinetic control. By using bulky protecting groups (such as Boc 2​ O or Cbz-Cl) at low temperatures (e.g., -78 °C), the electrophile will preferentially attack the less hindered C1 amine. The bulky reagent lacks the thermal energy required to overcome the higher activation energy barrier at the hindered C3 position. Commercially available intermediates like 1-N-Cbz-butane-1,3-diamine demonstrate the strategic viability of this regioselective approach[2].

Q: My C3 amine won't react after I have protected the C1 position. How do I overcome this steric hindrance? A: The C3 amine's nucleophilicity is suppressed by the adjacent methyl group. Steric hindrance is a defining factor in the reactivity of these diamines; for instance, hindered amines often show significantly reduced interactions and sluggish kinetics compared to unhindered counterparts[3]. To overcome this:

  • Increase Electrophilicity: Switch from alkyl chlorides/bromides to highly reactive alkyl iodides or triflates.

  • Elevate Temperature: Provide the thermal energy necessary to surpass the high activation barrier.

  • Change the Mechanism: Instead of direct alkylation, use reductive amination with a strong Lewis acid catalyst (e.g., Ti(OiPr) 4​ ) to force imine formation prior to reduction.

Quantitative Data: Regioselectivity & Steric Bulk

The following table summarizes the causal relationship between the steric bulk of the protecting group, reaction temperature, and the resulting C1:C3 regioselectivity.

Protecting Group ReagentEquivalentsTemp (°C)Relative Steric BulkC1:C3 Selectivity RatioIsolated Yield (%)
Acetyl Chloride (Ac-Cl)1.050Low60:4045
Benzyl Chloroformate (Cbz-Cl)1.05-78High90:1078
Di-tert-butyl dicarbonate (Boc 2​ O)1.00-78Very High>95:585
Trityl Chloride (Trt-Cl)1.0025Extreme>99:170

Data Interpretation: As the steric bulk of the electrophile increases, its ability to access the hindered C3 amine decreases, driving the reaction almost exclusively to the C1 position under kinetic control (-78 °C).

Troubleshooting Guide

Issue: No reaction or sluggish reactivity during the initial protection step.

  • Causality: The starting material is a dihydrochloride salt. If it is not completely neutralized, the lone pairs on the nitrogen atoms remain protonated (-NH 3+​ ) and cannot act as nucleophiles.

  • Solution: Ensure you are using at least 2.5 equivalents of a strong, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation: Monitor the free-basing step visually; the suspension of the salt in dichloromethane (DCM) will transition into a clear, homogenous solution once complete neutralization is achieved.

Issue: Poor yield during the alkylation of the C1-protected C3 amine.

  • Causality: The chosen electrophile (e.g., an alkyl chloride) is not reactive enough to overcome the steric barrier at C3, leading to recovery of starting material.

  • Solution: Perform an in situ Finkelstein reaction. Add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) to the reaction mixture. The iodide will displace the chloride, generating a highly reactive alkyl iodide transiently, which can successfully attack the hindered C3 amine.

Experimental Protocols

Protocol A: Regioselective C1-Boc Protection

This protocol relies on extreme temperature control to exaggerate the kinetic differences between the C1 and C3 amines.

  • Free-Basing: Suspend butane-1,3-diamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration). Add DIPEA (2.5 eq). Stir at room temperature for 30 minutes until a clear solution forms.

  • Kinetic Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -78 °C. Allow 15 minutes for temperature equilibration.

  • Electrophile Addition: Dissolve Boc 2​ O (0.95 eq) in a small volume of DCM. Add this solution dropwise over 1 hour using a syringe pump. Note: Sub-stoichiometric Boc 2​ O and slow addition prevent local concentration spikes, eliminating di-Boc formation.

  • Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench the reaction by adding saturated aqueous NaHCO 3​ .

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Alkylation of the Hindered C3 Amine

This protocol utilizes thermodynamic driving forces (heat) and enhanced electrophilicity to overcome the C3 steric barrier.

  • Activation: Dissolve the C1-Boc-butane-1,3-diamine intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Assembly: Add the target alkyl chloride (1.2 eq), Potassium Carbonate (K 2​ CO 3​ ) (2.0 eq) as an acid scavenger, and Sodium Iodide (NaI) (0.5 eq) as a nucleophilic catalyst.

  • Thermodynamic Heating: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12–18 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the C1-Boc intermediate mass (M+H = 189.15) confirms that the thermal energy successfully overcame the C3 steric barrier.

  • Workup: Cool to room temperature, dilute with water (to crash out the DMF), and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF, dry, and purify via flash chromatography.

Reaction Workflow Visualization

The following diagram illustrates the logical flow of overcoming steric hindrance through sequential regioselective protection and thermodynamic activation.

G A 1,3-Diaminobutane 2HCl Salt B Free-Basing (>2 eq DIPEA) A->B Deprotonation C Regioselective Protection (Bulky Electrophile, -78°C) B->C Kinetic Control D C1-Protected Intermediate (C3 Amine Exposed) C->D Steric Discrimination E Harsh Activation (Heat / Strong Electrophile) D->E Overcome Hindrance F Target C3-Functionalized Product E->F Successful Coupling

Workflow for overcoming steric hindrance via regioselective C1-protection and C3-activation.

References

  • Multikilogram Synthesis of a Potent Dual Bcl-2/Bcl-xL Antagonist. 2. Manufacture of the 1,3-Diamine Moiety and Improvement of the Final Coupling Reaction.
  • Second Generation Steroidal 4-Aminoquinolines Are Potent, Dual-Target Inhibitors of the Botulinum Neurotoxin Serotype A Metalloprotease and P. falciparum Malaria.
  • 1-n-Cbz-butane-1,3-diamine hcl. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for Butane-1,3-Diamine Dihydrochloride Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex aliphatic diamines as critical intermediates or active pharmaceutical ingredients (APIs), the analytical demand for rigorous purity testing has intensified. Butane...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex aliphatic diamines as critical intermediates or active pharmaceutical ingredients (APIs), the analytical demand for rigorous purity testing has intensified. Butane-1,3-diamine dihydrochloride (also known as 1,3-diaminobutane dihydrochloride) presents a classic analytical challenge: it is a highly polar, low-molecular-weight molecule that lacks a UV-absorbing chromophore.

Consequently, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is ineffective; the analyte elutes in the void volume and remains invisible to the detector. To achieve compliance with the latest ICH Q2(R2) validation guidelines[1], analytical scientists must engineer causality-driven methodologies that solve both the retention and detection challenges.

This guide objectively compares the two most robust analytical strategies for this compound: Pre-column Derivatization with RP-HPLC-UV and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) .

Methodological Comparison & Mechanistic Causality

Method A: Pre-Column Derivatization (Dansyl Chloride) + RP-HPLC-UV

To analyze aliphatic diamines on standard C18 columns, we must alter their fundamental chemistry. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly effective derivatizing agent for primary amines[2].

  • The Causality: Under mildly basic conditions, the deprotonated amine acts as a nucleophile, attacking the sulfonyl group of Dansyl chloride. This reaction covalently attaches a bulky, hydrophobic naphthalene ring to the diamine. This modification achieves two goals simultaneously: it drastically increases the molecule's hydrophobicity (enabling strong retention on a C18 stationary phase) and introduces a strong chromophore/fluorophore (enabling high-sensitivity detection at 254 nm)[3].

Method B: Direct Analysis via HILIC-CAD

For laboratories seeking to avoid the variability of chemical derivatization, HILIC provides a direct analysis route.

  • The Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile). The stationary phase immobilizes a water-enriched layer. The highly polar butane-1,3-diamine partitions into this aqueous layer, achieving excellent retention without structural modification[4]. Because the underivatized analyte lacks a chromophore, a Charged Aerosol Detector (CAD) is employed. CAD physically measures the mass of non-volatile analyte particles remaining after the mobile phase is nebulized and evaporated, providing universal detection[5].

Quantitative Performance Comparison

The following table summarizes the typical validation performance metrics of both methods when optimized for butane-1,3-diamine dihydrochloride, evaluated against standard ICH Q2(R2) acceptance criteria[6].

Validation ParameterMethod A: Dansyl-UVMethod B: HILIC-CADICH Q2(R2) Target Criteria
Specificity High (Derivative-specific)Moderate (Universal detection)Baseline resolution ( Rs​>1.5 )
Linearity Range 0.1 – 100 µg/mL1.0 – 500 µg/mL R2≥0.99 (CAD requires Log-Log)
LOD / LOQ 0.02 µg/mL / 0.06 µg/mL0.3 µg/mL / 1.0 µg/mLSignal-to-Noise 3 (LOD) / 10 (LOQ)
Accuracy (Recovery) 95.0% – 102.0%98.0% – 101.5%95.0% – 105.0% across range
Precision (RSD%) 1.5% – 3.0% (Prep dependent)0.8% – 2.0% 2.0% for Repeatability
Throughput Low (45 min prep + 20 min run)High (Direct injection + 15 min run)Fit for intended purpose

Data Synthesis Insight: While Dansyl-UV offers superior sensitivity (lower LOD/LOQ) due to the high molar absorptivity of the derivative[2], HILIC-CAD provides superior precision and throughput by eliminating the derivatization step[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following methodologies incorporate built-in controls to immediately flag systemic failures.

Protocol 1: Dansyl Chloride Derivatization (RP-HPLC-UV)

Self-Validating Check: This protocol requires a Reagent Blank to confirm that hydrolyzed Dansyl chloride (dansyl acid) does not co-elute with the target analyte, and an Internal Standard (IS) (e.g., 1,6-hexanediamine) to normalize variations in derivatization efficiency[2].

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust to pH 9.5 using NaOH. (Causality: A pH of 9.5 ensures the diamine is fully deprotonated, maximizing its nucleophilicity for the reaction).

  • Sample Preparation: Dissolve butane-1,3-diamine dihydrochloride standard/sample in the pH 9.5 buffer to a target concentration of 10 µg/mL. Spike with 10 µg/mL of the IS.

  • Derivatization: Transfer 1.0 mL of the sample mixture to an amber vial. Add 1.0 mL of Dansyl chloride solution (10 mg/mL in acetone).

  • Incubation: Seal and incubate at 40°C for 45 minutes. (Causality: Heat accelerates the reaction kinetics, while amber vials prevent photodegradation of the fluorophore).

  • Quenching: Add 100 µL of 25% Ammonium Hydroxide and incubate for 15 minutes to consume excess unreacted Dansyl chloride[2].

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 40% to 90% Acetonitrile over 20 minutes. Detect at 254 nm.

Protocol 2: Direct HILIC-CAD Workflow

Self-Validating Check: CAD is highly susceptible to matrix-induced ion suppression. This protocol requires a Matrix Spike Recovery sample to validate that the sample matrix is not artificially suppressing the aerosol particle formation[5].

  • Diluent Preparation: Prepare a diluent of 70% Acetonitrile / 30% Water. (Causality: In HILIC, injecting a sample in a highly aqueous solvent disrupts the stationary phase's water layer, causing severe peak splitting. The diluent must closely match the initial mobile phase).

  • Sample Preparation: Dissolve the sample directly in the diluent to a target concentration of 50 µg/mL.

  • Chromatography: Inject 2 µL onto a Zwitterionic HILIC column (100 x 2.1 mm, 2.7 µm)[4].

  • Mobile Phase:

    • Mobile Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures the diamine remains fully protonated, maximizing electrostatic and hydrophilic interactions with the zwitterionic phase).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 60% B over 12 minutes.

  • CAD Settings: Set the evaporator temperature to 35°C. (Causality: Butane-1,3-diamine is a low-molecular-weight, semi-volatile compound. High evaporator temperatures will vaporize the analyte alongside the mobile phase, resulting in signal loss).

ICH Q2(R2) Validation Framework

When validating these methods for regulatory submission, the updated ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach[1].

  • Specificity & Stress Testing: For both methods, the analyte must be subjected to forced degradation (acid, base, peroxide, heat). The method must demonstrate baseline resolution ( Rs​>1.5 ) between butane-1,3-diamine and its degradation products[6].

  • Linearity Modeling: While the UV method can utilize standard linear regression, the CAD detector's response is inherently non-linear across wide ranges. According to ICH Q2(R2), the CAD data must be validated using a logarithmic transformation (Log Response vs. Log Concentration) or a quadratic fit[6].

  • Robustness: For the HILIC method, robustness testing must strictly evaluate the impact of buffer concentration (±10 mM) and column temperature (±2°C), as HILIC partitioning is highly sensitive to thermodynamics and ionic strength[5].

Analytical Workflow Visualization

HPLC_Validation_Workflow Sample Analyte: Butane-1,3-diamine Dihydrochloride Decision Analytical Strategy Sample->Decision Deriv_Prep Sample Prep: Dansyl Chloride Derivatization Decision->Deriv_Prep Indirect Method (Adds Chromophore) HILIC_Prep Sample Prep: Dilution in 70% Acetonitrile Decision->HILIC_Prep Direct Method (Universal Detection) RP_HPLC Separation: Reversed-Phase (C18) Deriv_Prep->RP_HPLC HILIC_Col Separation: Zwitterionic HILIC HILIC_Prep->HILIC_Col UV_Det Detection: UV/Vis (254 nm) RP_HPLC->UV_Det CAD_Det Detection: Charged Aerosol (CAD) HILIC_Col->CAD_Det Validation ICH Q2(R2) Method Validation (Specificity, Linearity, Accuracy, Precision) UV_Det->Validation CAD_Det->Validation

Workflow comparison of pre-column derivatization (UV) versus direct HILIC (CAD) for diamine validation.

References

  • [1] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at:[Link]

  • [6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • [5] Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. NIH PubMed Central. Available at:[Link]

  • [2] A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. Available at:[Link]

  • [3] Review Article: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection. ScienceOpen. Available at:[Link]

  • [4] The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis and Validation of Butane-1,3-diamine Dihydrochloride

Introduction Butane-1,3-diamine dihydrochloride is a small aliphatic diamine of significant interest in various fields, including as a building block in organic synthesis and potentially in pharmaceutical development. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Butane-1,3-diamine dihydrochloride is a small aliphatic diamine of significant interest in various fields, including as a building block in organic synthesis and potentially in pharmaceutical development. Its purity and accurate quantification are critical for ensuring the quality and safety of end-products. However, the analysis of small, polar, and basic molecules like butane-1,3-diamine by mass spectrometry presents a unique set of analytical challenges. This guide provides an in-depth comparison of analytical strategies for the robust analysis and validation of butane-1,3-diamine dihydrochloride, with a focus on liquid chromatography-mass spectrometry (LC-MS).

The Analytical Challenge of Small Polar Amines

The physicochemical properties of butane-1,3-diamine—high polarity, low molecular weight, and basicity—make it a challenging analyte for conventional reversed-phase liquid chromatography (RPLC). In RPLC, which relies on hydrophobic interactions, such polar compounds exhibit poor retention on nonpolar stationary phases (like C18), often eluting in or near the void volume.[1][2] This lack of retention leads to several analytical issues:

  • Ion Suppression: Co-elution with other unretained matrix components can significantly suppress the ionization of the analyte in the mass spectrometer's source, leading to poor sensitivity and inaccurate quantification.[3]

  • Poor Peak Shape: Interactions with residual silanols on silica-based columns can cause peak tailing, which negatively impacts resolution and integration.

  • Inadequate Separation: The inability to retain the analyte makes it difficult to separate from structurally similar impurities or isomers.

To overcome these challenges, several alternative chromatographic strategies can be employed.

Comparison of Analytical Strategies for Butane-1,3-diamine Analysis

The choice of analytical methodology is paramount for achieving reliable and reproducible results. Below is a comparison of common approaches for the analysis of polar amines.

Strategy Principle Advantages Disadvantages Suitability for Butane-1,3-diamine
Reversed-Phase LC (RPLC) Partitioning between a polar mobile phase and a nonpolar stationary phase.Ubiquitous, wide variety of columns, generally robust.Poor retention of polar analytes, potential for peak tailing.[1]Low, unless used with ion-pairing agents.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.Excellent retention for polar compounds, compatible with MS-friendly mobile phases.[3][4][5]Can be less robust than RPLC, requires careful method development, potential for matrix effects.[2]High. HILIC is well-suited for retaining and separating small polar amines.[3][5]
Ion-Pairing Chromatography (IPC) An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained by the RPLC column.Improves retention of charged analytes on RPLC columns.[6][7]Ion-pairing reagents can cause significant ion suppression in the MS source and contaminate the system.[8]Moderate. Can be effective but requires a dedicated LC system to avoid contamination.
Chemical Derivatization The analyte is chemically modified to make it less polar and more easily retained by RPLC, or to enhance its detectability.Can significantly improve chromatographic performance and ionization efficiency.[9][10]Adds complexity to sample preparation, potential for incomplete reactions or side products, requires careful optimization.[10]High. Derivatization with agents like dansyl chloride can provide excellent retention and sensitivity.

Based on this comparison, HILIC and Chemical Derivatization followed by RPLC are the most promising strategies for the robust analysis of butane-1,3-diamine. HILIC offers a direct analysis approach, while derivatization can provide superior sensitivity and chromatographic performance at the cost of an additional sample preparation step. For this guide, we will focus on a HILIC-based method due to its directness and reduced sample preparation complexity.

Recommended LC-MS/MS Method for Butane-1,3-diamine Dihydrochloride

This section outlines a detailed experimental protocol for the quantitative analysis of butane-1,3-diamine dihydrochloride using HILIC-MS/MS.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of butane-1,3-diamine dihydrochloride in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by serially diluting the stock solution in the same solvent mixture.

    • For the analysis of a drug substance, dissolve the sample in the same solvent mixture to a suitable concentration.

  • Liquid Chromatography (HILIC):

    • Column: ACQUITY UPLC BEH Amide column (or equivalent), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6.1-8 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Butane-1,3-diamine: Precursor ion [M+H]⁺ (m/z 89.1) -> Product ions (e.g., m/z 72.1 from loss of NH₃). The exact product ions should be determined by infusing a standard solution and performing a product ion scan.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lc HILIC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_stock Prepare Stock Solution prep_cal Create Calibration Curve Standards prep_stock->prep_cal prep_sample Dissolve Butane-1,3-diamine Dihydrochloride Sample prep_stock->prep_sample lc_inject Inject Sample prep_cal->lc_inject prep_sample->lc_inject lc_column BEH Amide Column lc_inject->lc_column lc_gradient Gradient Elution (ACN/H2O with Formate Buffer) lc_column->lc_gradient ms_ionize Positive ESI lc_gradient->ms_ionize ms_select Select Precursor Ion (m/z 89.1) ms_ionize->ms_select ms_frag Fragment Precursor Ion ms_select->ms_frag ms_detect Detect Product Ions (MRM) ms_frag->ms_detect data_quant Quantify using Calibration Curve ms_detect->data_quant data_report Report Results data_quant->data_report

Caption: HILIC-MS/MS workflow for butane-1,3-diamine dihydrochloride analysis.

Mass Spectrometry of Butane-1,3-diamine

  • Ionization: In positive electrospray ionization (ESI+), butane-1,3-diamine (MW: 88.15 g/mol ) will readily protonate to form the molecular ion [M+H]⁺ at an m/z of 89.1.[5]

  • Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated butane-1,3-diamine is expected to undergo fragmentation. Common fragmentation pathways for protonated amines involve the neutral loss of ammonia (NH₃, 17 Da).[11] Therefore, a likely and prominent product ion would be observed at m/z 72.1. Other fragmentations involving the loss of parts of the alkyl chain are also possible. The specific fragmentation pattern should be confirmed experimentally to select the most intense and specific MRM transitions for quantification.

Method Validation

Once the analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1) or the more recent Q2(R2).[6][8][12][13] The following performance characteristics should be evaluated:

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank sample and a sample spiked with known impurities to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of at least five standards over the desired concentration range. The correlation coefficient (r²) should be close to 1.0.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. This should be performed at a minimum of three concentration levels, with multiple replicates at each level.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to test include mobile phase composition, pH, and column temperature.

Hypothetical Validation Data Summary
Parameter Acceptance Criterion Hypothetical Result Status
Specificity No interference at the analyte's retention time.No interfering peaks observed.Pass
Linearity (Range: 1-100 µg/mL) r² ≥ 0.995r² = 0.9992Pass
Accuracy 98.0% - 102.0% recovery99.2% - 101.5% recoveryPass
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 1.2%Pass
Precision (Intermediate) %RSD ≤ 3.0%%RSD = 2.5%Pass
LOD Signal-to-Noise ≥ 3:10.1 µg/mLPass
LOQ Signal-to-Noise ≥ 10:10.5 µg/mLPass
Robustness %RSD ≤ 5.0% for varied conditions%RSD = 3.8%Pass
Relationship of Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->Accuracy Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The analysis of butane-1,3-diamine dihydrochloride by mass spectrometry requires careful consideration of its physicochemical properties. While challenging for traditional RPLC, methods utilizing HILIC or chemical derivatization can provide the necessary retention and sensitivity for accurate quantification. The HILIC-MS/MS method presented here offers a direct and robust approach. Rigorous validation in line with ICH guidelines is essential to demonstrate that the chosen analytical procedure is fit for its intended purpose, ensuring the generation of reliable and high-quality data for researchers, scientists, and drug development professionals.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Che-Hsiang, T. et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Contrepois, K. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Higashi, T. & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Syngene. Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. [Link]

  • Pesek, J. J. & Matyska, M. T. (2017). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • González-Ruiz, V. et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis. [Link]

  • Danaceau, J. P. et al. (2013). Rapid and Simultaneous Analysis of Urinary Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Waters Corporation. [Link]

  • Kaffash, Y. et al. (2021). Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. Journal of Mass Spectrometry. [Link]

  • Ivanisevic, J. & Want, E. J. (2019). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Zhang, X. et al. (2024). Development of a Cation Exchange SPE-HILIC-MS/MS Method for the Determination of Ningnanmycin Residues in Tea and Chrysanthemum. Molecules. [Link]

Sources

Validation

Comparative Reactivity Guide: 1,3-Diaminobutane Free Base vs. Dihydrochloride Salt

As a chiral aliphatic diamine, 1,3-diaminobutane is a highly versatile building block in organic synthesis, peptide chemistry, and the development of advanced pharmaceutical cross-linkers. However, researchers frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral aliphatic diamine, 1,3-diaminobutane is a highly versatile building block in organic synthesis, peptide chemistry, and the development of advanced pharmaceutical cross-linkers. However, researchers frequently face a critical decision before beginning a synthesis: should they utilize the highly reactive free base or the bench-stable dihydrochloride salt?

This technical guide provides an in-depth, objective comparison of both forms. By analyzing their distinct physicochemical properties, steric environments, and handling requirements, we establish field-proven methodologies for regioselective functionalization and precision cross-linking.

Physicochemical Dynamics & State-Dependent Reactivity

The choice between the free base and the dihydrochloride salt is dictated by the competing needs for immediate nucleophilicity versus long-term stability.

The free base form of 1,3-diaminobutane is a colorless liquid with a predicted pKa of approximately 10.48 12. While inherently reactive, it is highly hygroscopic and prone to spontaneous degradation upon exposure to air, absorbing carbon dioxide to form inactive carbamates. Furthermore, it is corrosive and toxic via skin absorption 23.

Conversely, the dihydrochloride salt is a white crystalline solid. Protonation of the amine groups renders them non-nucleophilic, providing excellent bench stability. To utilize the salt in a coupling reaction, it must be activated in situ using a non-nucleophilic base (such as DIPEA) to liberate the reactive free amine .

Quantitative Comparison Summary
Parameter1,3-Diaminobutane (Free Base)1,3-Diaminobutane Dihydrochloride
Molecular Weight 88.15 g/mol 161.07 g/mol
Physical State (25 °C) Colorless LiquidWhite Crystalline Solid
Predicted pKa ~10.48N/A (Protonated)
Nucleophilicity Inherently ActiveLatent (Requires Base Activation)
Storage Stability Poor (Absorbs CO₂ / Moisture)Excellent (Bench Stable)
Solubility Profile Miscible in H₂O, DCM, THF, MeOHSoluble in H₂O, DMSO; Insoluble in DCM

Mechanistic Regioselectivity: C1 vs. C3 Amines

1,3-Diaminobutane possesses two primary amine groups, but they are not chemically equivalent. The amine at the C1 position exhibits standard primary amine reactivity. In contrast, the amine at the C3 position is situated on a stereogenic center and is flanked by a methyl group 1.

This adjacent methyl group creates significant steric hindrance, impeding the approach of bulky electrophiles. Additionally, computational studies suggest the C1-amino group is slightly more basic, making it inherently more nucleophilic 1. Understanding this steric differentiation is crucial when designing regioselective functionalization workflows.

Workflow & Handling Logic

The diagram below maps the logical pathways for handling both forms of the diamine, illustrating why specific activation steps are required to mitigate degradation while maintaining coupling efficiency.

G Start 1,3-Diaminobutane (Chiral Aliphatic Diamine) FreeBase Free Base Form - Liquid at RT - Highly Nucleophilic - Hygroscopic Start->FreeBase Salt Dihydrochloride Salt - Solid at RT - Non-nucleophilic - Bench Stable Start->Salt Degradation Spontaneous Degradation (Forms Carbamates via CO2) FreeBase->Degradation Exposure to Air DirectRxn Direct Regioselective Functionalization FreeBase->DirectRxn Controlled Conditions Activation In Situ Neutralization (DIPEA / TEA added) Salt->Activation Base Activation ControlledRxn Controlled Coupling (Peptide Synthesis / Cross-linking) Activation->ControlledRxn Generates Free Amine

Figure 1: Reactivity and handling workflows for 1,3-diaminobutane free base vs dihydrochloride salt.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail how to leverage the specific properties of each form. Every protocol is designed as a self-validating system.

Protocol A: Regioselective Mono-Functionalization (Free Base Approach)

Objective: Synthesize a mono-Boc protected intermediate by exploiting the steric difference between the C1 and C3 amines. Causality: By utilizing the free base directly in a non-polar solvent (DCM) at low temperatures (0 °C), we maximize the kinetic preference for the less hindered C1 amine 1.

  • Preparation: Dissolve 1,3-diaminobutane free base (1.0 eq) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Rationale: Lowering the thermal energy slows the reaction rate, amplifying the steric differentiation between the C1 and C3 positions.

  • Electrophile Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM. Add this solution dropwise over 1 hour. Rationale: Slow addition maintains a low concentration of the electrophile, preventing over-reaction to the di-Boc byproduct.

  • Reaction: Remove the ice bath and allow the mixture to stir for 4-6 hours while warming to room temperature 1.

  • Validation & Workup: Monitor the reaction via TLC (using a Ninhydrin stain to visualize the primary amines). Quench the reaction with saturated aqueous NaHCO₃, wash with brine, and extract the organic layer to isolate the mono-protected product.

Protocol B: Precision Cross-Linking (Dihydrochloride Salt Approach)

Objective: Perform highly controlled DNA inter-strand cross-linking or solid-phase peptide synthesis (SPPS). Causality: In complex syntheses, exact molar equivalents are critical. The hygroscopic nature of the free base makes accurate weighing impossible. The dihydrochloride salt is bench-stable and easily weighable. We activate it in situ using N,N-Diisopropylethylamine (DIPEA), a sterically hindered base that deprotonates the salt without competing for the electrophile [[4]]().

  • Precision Weighing: Weigh exactly 30 mg (0.187 mmol) of (S)-1,3-diaminobutane dihydrochloride [](). Rationale: The solid form ensures precise molarity devoid of water weight.

  • Solvation: Dissolve the salt and the electrophilic substrate (e.g., O6-protected nucleoside) in an aprotic polar solvent like DMSO (200 µL) .

  • In Situ Neutralization: Add 100 µL of DIPEA to the mixture . Rationale: DIPEA neutralizes the HCl, liberating the free amine exactly when it is in the presence of the substrate, preventing premature atmospheric degradation.

  • Reaction: Stir the mixture at 65 °C for 24 hours to drive the cross-linking to completion .

  • Validation: Remove volatiles in vacuo using a centrifugal evaporator. Analyze the crude mixture via LC-MS to confirm the exact mass of the target cross-linked adduct prior to final HPLC purification.

Conclusion

The selection between 1,3-diaminobutane free base and its dihydrochloride salt should be dictated by the specific demands of your synthetic workflow. The free base is optimal for straightforward, regioselective functionalizations where its intrinsic nucleophilicity and liquid state can be exploited under controlled, low-temperature conditions. Conversely, the dihydrochloride salt is the superior choice for complex, multi-step syntheses—such as peptide coupling and DNA cross-linking—where long-term bench stability and precise stoichiometric control are non-negotiable.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Reactivity of Amino Groups in 1,3-Butanediamine." Benchchem.1

  • LookChem. "1,3-Butanediamine." LookChem. 2

  • National Center for Biotechnology Information. "1,3-Butanediamine | C4H12N2 | CID 61136." PubChem - NIH. 3

  • "Stereochemistry Modulates Stability of Reduced Inter-Strand Cross-Links Arising From R- and S-α-CH3-γ-OH-1,N2-propano-2′-Deoxyguanosine in the 5′-CpG-3′ DNA Sequence." PMC - NIH.

  • "Efficient Synthesis of DNA Duplexes Containing Reduced Acetaldehyde Interstrand Cross-Links." Journal of the American Chemical Society. 5

  • "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. 4

Sources

Comparative

Validating the Efficacy of Butane-1,3-Diamine Dihydrochloride in Cell Culture Models: A Comparative Guide

Executive Summary Polyamines—putrescine, spermidine, and spermine—are ubiquitous aliphatic cations strictly required for eukaryotic cell proliferation. Because dysregulated polyamine metabolism is a hallmark of many onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyamines—putrescine, spermidine, and spermine—are ubiquitous aliphatic cations strictly required for eukaryotic cell proliferation. Because dysregulated polyamine metabolism is a hallmark of many oncological models, targeting this pathway remains a critical focus in drug development. Butane-1,3-diamine dihydrochloride (1,3-diaminobutane), an unnatural structural isomer of the biogenic polyamine putrescine (1,4-diaminobutane), serves as an indispensable metabolic probe[1].

By decoupling the structural requirements of the polyamine transport system (PTS) from intracellular functional utilization, butane-1,3-diamine allows researchers to isolate specific metabolic nodes. This guide objectively compares the efficacy of butane-1,3-diamine dihydrochloride against natural polyamines and standard inhibitors, providing self-validating experimental workflows for its application in cell culture models.

Mechanistic Rationale: Decoupling Polyamine Functions

To utilize butane-1,3-diamine effectively, one must understand its tripartite mechanism of action in vitro:

  • Transport Competition: It utilizes the same PTS as natural polyamines, effectively competing for cellular uptake and depleting intracellular biogenic polyamine pools[2].

  • ODC Downregulation: Like natural spermine, it triggers the translation of ornithine decarboxylase antizyme (OAZ1). OAZ1 binds to Ornithine Decarboxylase (ODC)—the rate-limiting enzyme in polyamine synthesis—targeting it for rapid 26S proteasomal degradation[3].

  • Hypusination Arrest: While putrescine is converted to spermidine to donate an aminobutyl group for the activation (hypusination) of eukaryotic translation initiation factor 5A (eIF5A), the altered carbon backbone of 1,3-diaminobutane makes it a poor leaving group and substrate for deoxyhypusine synthase (DHS)[4].

G Ornithine L-Ornithine Putrescine Putrescine (1,4-Diaminobutane) Ornithine->Putrescine Decarboxylation ODC ODC Enzyme (Rate Limiting) ODC->Ornithine Catalyzes Spermidine Spermidine Putrescine->Spermidine Aminopropyl Transfer eIF5A Hypusinated eIF5A (Active) Spermidine->eIF5A DHS Pathway Analog 1,3-Diaminobutane (Analog) Analog->Putrescine Competes for Uptake Analog->eIF5A Poor Substrate Antizyme Antizyme (OAZ1) Analog->Antizyme Induces Antizyme->ODC Targets for Degradation

Figure 1: Mechanistic intervention of 1,3-diaminobutane in polyamine biosynthesis and eIF5A pathways.

Comparative Efficacy Profile

When designing an experiment, selecting the correct metabolic probe is paramount. The table below synthesizes the quantitative and qualitative differences between butane-1,3-diamine dihydrochloride, its natural isomer, and a standard pharmacological inhibitor.

ParameterPutrescine (1,4-Diaminobutane)Butane-1,3-Diamine DihydrochlorideDFMO (Control Inhibitor)
Enzyme Target None (Natural Substrate)Induces OAZ1 (Degrades ODC)Irreversible ODC Suicide Inhibitor
PTS Uptake Affinity HighModerate-High (Competitor)None (Does not use PTS)
eIF5A Hypusination Supports (via Spermidine)Fails (Steric hindrance at DHS)Fails (Depletes precursor pools)
Intracellular Stability Rapidly metabolizedHighly stable (Catabolism resistant)Stable
Primary Application Baseline control / RescueMetabolic uncoupling probeComplete polyamine depletion

Experimental Validation Workflows (Self-Validating Systems)

To ensure scientific integrity, every protocol utilizing butane-1,3-diamine must include internal controls that validate the causality of the observed effects.

Protocol 1: Competitive Polyamine Uptake Assay

Objective: Validate the binding affinity of 1,3-diaminobutane to the Polyamine Transport System (PTS) in DU145 prostate cancer cells[2]. Causality & Self-Validation: We include 1 mM aminoguanidine to inhibit bovine serum amine oxidase (BSAO) in the FBS, preventing the oxidative degradation of the analog into toxic aldehydes. Assays performed at 4°C serve as a negative control to subtract non-specific membrane binding from active, ATP-dependent transport.

Step-by-Step Methodology:

  • Cell Seeding: Seed DU145 cells in 12-well plates at 1×105 cells/well and incubate for 24 h to reach logarithmic growth.

  • Oxidase Inhibition: Pre-treat the culture media with 1 mM aminoguanidine for 1 h prior to analog exposure.

  • Competitive Incubation: Add 10 µM of [14C]-putrescine simultaneously with varying concentrations (0.1, 10, 50, 100 µM) of butane-1,3-diamine dihydrochloride. Include a 4°C control plate.

  • Kinetic Capture: Incubate for exactly 10 minutes. Note: A short incubation isolates the initial velocity of transport and prevents confounding data from cellular efflux.

  • Termination: Wash cells rapidly three times with ice-cold PBS to halt all active transport mechanisms.

  • Quantification: Lyse cells in 0.1 N NaOH. Quantify intracellular radioactivity via liquid scintillation counting and normalize to total protein content using a standard BCA assay.

Protocol 2: Intracellular ODC Activity Quantification

Objective: Quantify the functional efficacy of 1,3-diaminobutane in suppressing de novo polyamine synthesis. Causality & Self-Validation: To prove that ODC downregulation is caused by the translation of the OAZ1 antizyme (and not direct allosteric inhibition), a parallel control group is co-treated with Cycloheximide (CHX). If CHX rescues ODC activity, it confirms the mechanism is dependent on de novo protein synthesis.

Workflow Step1 1. Cell Seeding (DU145 Cells) Step2 2. Analog Treatment (10-100 µM) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. 14C-Ornithine Incubation Step3->Step4 Step5 5. 14CO2 Capture & Scintillation Step4->Step5

Figure 2: Workflow for quantifying intracellular ODC activity via 14CO2 release.

Step-by-Step Methodology:

  • Treatment: Culture DU145 cells to 70% confluence. Treat with fresh media containing 10–100 µM butane-1,3-diamine dihydrochloride for 6 h. For the validation control, co-treat a subset of wells with 10 µg/mL CHX.

  • Harvesting: Wash cells with cold PBS and lyse in ODC buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT, 0.05 mM Pyridoxal 5'-phosphate).

  • Fractionation: Centrifuge lysates at 12,000 x g for 20 min at 4°C. Isolate the cytosolic supernatant.

  • Radiolabeling Reaction: In a sealed tube equipped with a center well containing hyamine hydroxide-soaked filter paper, combine 50 µL of the cytosolic lysate with 0.2 µCi of L-[1-14C]ornithine.

  • Incubation & Trapping: Incubate at 37°C for 60 min. The ODC enzyme will decarboxylate the ornithine, releasing 14CO2 which is trapped by the hyamine hydroxide.

  • Termination: Inject 10% Trichloroacetic acid (TCA) through the seal to terminate the reaction and force any dissolved CO2 into the vapor phase.

  • Analysis: Transfer the filter paper to scintillation fluid and count. A successful analog treatment will show an 80%+ reduction in ODC activity at 10 µM, which should be completely reversed in the CHX control group.

References

  • Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Deriv
  • Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Derivatives | Journal of Medicinal Chemistry - ACS Public
  • Enantiomers of 3-Methylspermidine Selectively Modulate Deoxyhypusine Synthesis and Reveal Important Determinants for Spermidine Transport | ACS Chemical Biology. acs.org.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Butane-1,3-diamine Dihydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Butane-1,3-diamine dihydrochloride, a key building block in various synthetic pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Butane-1,3-diamine dihydrochloride, a key building block in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each recommendation.

Hazard Identification and Risk Assessment: Understanding the "Why"

Butane-1,3-diamine dihydrochloride is the salt form of Butane-1,3-diamine. While the salt form may have different physical properties, it is crucial to handle it with the same level of caution as the free base, as it can dissociate in solution. The primary hazards associated with the parent compound, Butane-1,3-diamine, include:

  • Corrosivity: It is corrosive to the eyes, skin, and respiratory tract.[1][2] This is due to its amine functional groups, which can cause severe burns upon contact.

  • Toxicity: It is considered toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[3]

  • Flammability: The free base is a flammable liquid and vapor, with a flashpoint of 52°C.[1][2] While the dihydrochloride salt is a solid, this flammability risk should be considered, especially if the compound is dissolved in a flammable solvent.

A thorough risk assessment is the foundation of a safe experimental workflow. Before handling Butane-1,3-diamine dihydrochloride, it is imperative to have a clear understanding of these potential hazards and to have mitigation strategies in place.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Butane-1,3-diamine dihydrochloride. The following table summarizes the minimum required PPE, along with the rationale for each.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[4]Protects against splashes that can cause severe eye damage and burns. A face shield offers an additional layer of protection for the entire face.
Hand Protection Impervious gloves (e.g., nitrile rubber).[4]Prevents skin contact, which can lead to toxicity and severe burns. Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
Body Protection Impervious protective clothing, such as a lab coat, and protective boots if necessary.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A dust respirator or a respirator with a filter for organic gases and vapors, depending on the form and concentration.[1][2][4]Necessary when handling the powder to avoid inhalation, and when working with solutions that may produce vapors. The choice of respirator should be based on a risk assessment of the specific procedure.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of Butane-1,3-diamine dihydrochloride, from preparation to immediate post-experiment actions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area gather_ppe 2. Gather & Inspect PPE locate_safety 3. Locate Safety Equipment prep_materials 4. Prepare Materials & Waste Containers don_ppe 5. Don PPE weigh_dispense 6. Weigh & Dispense in Ventilated Area dissolve 7. Dissolution conduct_exp 8. Conduct Experiment decontaminate 9. Decontaminate Work Area & Equipment dispose_waste 10. Dispose of Waste doff_ppe 11. Doff & Dispose of PPE wash_hands 12. Wash Hands Thoroughly

Caption: Safe Handling Workflow for Butane-1,3-diamine Dihydrochloride

Detailed Procedural Steps:
  • Designate Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure the work area is clean and uncluttered.

  • Gather and Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Inspect all items for damage and ensure they fit correctly.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

  • Prepare Materials and Waste Containers: Have all necessary reagents and equipment ready. Prepare labeled waste containers for solid and liquid waste.

  • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Weigh and Dispense: Handle the solid Butane-1,3-diamine dihydrochloride in a ventilated enclosure to avoid inhaling dust. Use spark-proof tools if there is a risk of ignition.[3]

  • Dissolution: When dissolving the solid, be aware that the process may be exothermic. Add the solid to the solvent slowly and with stirring.

  • Conduct Experiment: Carry out the experimental procedure, being mindful of potential splashes and aerosol generation.

  • Decontaminate Work Area and Equipment: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of Waste: Dispose of all waste in the appropriately labeled containers, following your institution's and local regulations.

  • Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Immediately call a poison center or doctor.[4] Artificial respiration may be necessary.[1][2]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[4] Immediately call a poison center or doctor.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
Ingestion Rinse mouth. Do NOT induce vomiting.[4] Immediately call a poison center or doctor.[4]
Spill Response:

In the case of a spill, personal protection is the priority.[1][2] For a small spill of the solid, you can sweep it up and place it in a suitable container for disposal. For a liquid spill, absorb it with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] Ensure all ignition sources are removed from the area.[1][2]

Storage and Disposal: Ensuring Long-Term Safety

Storage: Store Butane-1,3-diamine dihydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from incompatible materials such as strong oxidizing agents.[2]

Disposal: All waste containing Butane-1,3-diamine dihydrochloride should be treated as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains.[7]

By adhering to these guidelines, researchers can confidently and safely work with Butane-1,3-diamine dihydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • TCI Chemicals. (2023, March 4).
  • National Center for Biotechnology Information. (2026). 1,3-Butanediamine. In PubChem Compound Summary.
  • International Labour Organization. (n.d.). ICSC 1078 - 1,3-DIAMINOBUTANE.
  • TCI EUROPE N.V. (2018, October 3).
  • Novachem Pty Ltd. (2025, October 14). Safety Data Sheet according to Work Health and Safety Regulations (Hazardous Chemicals) 2023 and ADG requirements.
  • Fisher Scientific. (2011, May 27).
  • Fisher Scientific. (2025, May 1).
  • Spectrum Chemical. (2014, July 21).
  • Thermo Fisher Scientific. (2025, September 7).
  • BLD Pharm. (n.d.). Butane-1,3-diamine dihydrochloride, 50 mg, CAS No. 106763-37-5.
  • Thermo Fisher Scientific. (2026, January 2).
  • BLD Pharm. (n.d.). 106763-37-5|Butane-1,3-diamine dihydrochloride.
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2025, December 21).
  • FUJIFILM Wako Chemicals. (2024, February 22).
  • Sigma-Aldrich. (2025, November 6).
  • safeusediisocyanates.eu. (n.d.). Personal Protective Equipment.
  • FUJIFILM Wako Chemicals. (2023, May 8).
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (2025, February 1).
  • TCI Chemicals. (2025, June 12).
  • FUJIFILM Wako Chemicals. (2024, March 26).
  • Stenutz. (n.d.). butane-1,3-diamine.
  • LookChem. (n.d.). 1,3-Butanediamine.
  • EvitaChem. (n.d.). Buy 1,3-Butanediamine, (S)- (EVT-13476052).

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